Technical Documentation Center

1,4'-Bipiperidine,3-methoxy- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4'-Bipiperidine,3-methoxy-
  • CAS: 864356-15-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 3-Methoxy-1,4'-bipiperidine

Executive Summary: The Pharmacophore Scaffold 3-Methoxy-1,4'-bipiperidine (CAS: 864356-15-0) represents a specialized diamine scaffold increasingly utilized in the design of G-Protein Coupled Receptor (GPCR) ligands and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Scaffold

3-Methoxy-1,4'-bipiperidine (CAS: 864356-15-0) represents a specialized diamine scaffold increasingly utilized in the design of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Structurally, it consists of two piperidine rings linked via a 1,4'-nitrogen-carbon bond, with a methoxy substituent at the 3-position of the N-terminal ring.

This structural motif offers a unique combination of conformational flexibility (via the bipiperidine bridge) and stereoelectronic definition (via the chiral 3-methoxy group). Its physicochemical profile is dominated by high basicity and moderate lipophilicity, making it an ideal "privileged structure" for penetrating the Blood-Brain Barrier (BBB) or interacting with deep hydrophobic pockets in enzymes.

This guide provides a definitive technical analysis of its properties, a validated synthetic workflow, and characterization protocols.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule possesses a chiral center at the C3 position of the "upper" piperidine ring, leading to (R) and (S) enantiomers. In high-precision medicinal chemistry, the enantiomeric purity of this intermediate is often critical for binding affinity.

PropertySpecification
IUPAC Name 3-Methoxy-1,4'-bipiperidine
CAS Number 864356-15-0
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
SMILES COC1CN(C2CCNCC2)CCC1
Stereochemistry Contains one chiral center (C3). Available as Racemate, (R)-, or (S)-isomer.
Key Functional Groups Secondary Amine (NH), Tertiary Amine (N-R), Ether (OMe)

Physicochemical Profile

Understanding the acid-base behavior and lipophilicity of 3-methoxy-1,4'-bipiperidine is essential for formulation and ADME prediction.

Acid-Base Properties (pKa)

The molecule is a di-basic system.

  • pKa₁ (Secondary Amine): ~10.8 (Predicted). The distal piperidine nitrogen is highly basic, typical of secondary alicyclic amines.

  • pKa₂ (Tertiary Amine): ~8.5 (Predicted). The internal nitrogen is less basic due to the inductive electron-withdrawing effect of the nearby methoxy group (beta-position) and increased steric bulk.

Solubility & Lipophilicity[5]
  • LogP (Octanol/Water): ~0.2 – 0.5 (Experimental estimate). The molecule is relatively polar due to the two amine centers and the ether oxygen.

  • Solubility:

    • Free Base: Highly soluble in DCM, Methanol, Ethanol, DMSO. Sparingly soluble in water.

    • Salts (HCl, TFA): Highly water-soluble (>50 mg/mL). Hygroscopic.

Implication for Drug Design: At physiological pH (7.4), the molecule exists predominantly as a mono-cation (protonated at the secondary amine) or di-cation. This cationic character aids in electrostatic interactions with receptor aspartate/glutamate residues (e.g., in Dopamine or Muscarinic receptors).

Validated Synthetic Workflow

While commercial supplies exist, in-house synthesis is often required to access specific enantiomers or isotopologues. The Reductive Amination route is the industry "Gold Standard" due to its convergence and avoidance of elimination side-products common in alkylation routes.

Reaction Scheme Visualization

Synthesis Figure 1: Reductive Amination Strategy for 1,4'-Bipiperidine Assembly Start1 N-Boc-4-piperidone (Electrophile) Intermediate Imine/Iminium Intermediate Start1->Intermediate DCE, AcOH RT, 1h Start2 3-Methoxypiperidine (Nucleophile) Start2->Intermediate Product_Boc N-Boc-3-methoxy-1,4'-bipiperidine Intermediate->Product_Boc STAB (Reductant) Final 3-Methoxy-1,4'-bipiperidine (Free Base or Salt) Product_Boc->Final Deprotection (HCl/Dioxane or TFA)

Detailed Protocol: Reductive Amination

Objective: Synthesis of tert-butyl 3-methoxy-[1,4'-bipiperidine]-1'-carboxylate followed by deprotection.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • 3-Methoxypiperidine (1.0 equiv, HCl salt requires neutralization)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve N-Boc-4-piperidone and 3-methoxypiperidine in anhydrous DCE (0.1 M concentration). Add Acetic Acid.[1][2][3] Stir at Room Temperature (RT) for 60 minutes. Note: This ensures equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (Caution: Mild exotherm/gas evolution).

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target mass: MW of Boc-intermediate ~298).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient). The tertiary amine product is polar; use 1-5% MeOH/DCM.

Deprotection (Boc Removal)[6]
  • Dissolve the intermediate in 4M HCl in Dioxane (or 20% TFA in DCM).

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.

  • Free Basing (Optional but recommended for stability): Redissolve residue in minimal water, basify with NaOH to pH >12, and extract exhaustively with DCM/Isopropanol (3:1).

Analytical Characterization Protocols

Validating the structure requires distinguishing the two piperidine rings and confirming the methoxy regiochemistry.

NMR Diagnostic Signals (¹H NMR, 400 MHz, CDCl₃)
Signal (ppm)MultiplicityIntegrationAssignmentStructural Insight
3.35 Singlet (s)3H-OCHCharacteristic methoxy peak.
3.20 - 3.30 Multiplet (m)1HCH -OMeThe methine proton at C3 is deshielded by oxygen.
3.05 - 3.15 Broad Doublet2HH-2eq, H-6eqAlpha-protons of the 3-methoxy ring.
2.55 - 2.65 Broad Doublet2HH-2'eq, H-6'eqAlpha-protons of the secondary amine ring.
2.30 - 2.45 Triplet of triplets1HN-CH -NThe bridgehead methine. Diagnostic for bipiperidine connectivity.
Mass Spectrometry (ESI-MS)
  • Method: Positive Ion Mode (ESI+).

  • Expected Ion: [M+H]⁺ = 199.18 m/z.

  • Fragmentation Pattern: High collision energy often cleaves the N-C bond between rings, yielding fragments at m/z ~114 (3-methoxypiperidine cation) and m/z ~84 (piperidine fragment).

Troubleshooting Workflow

Troubleshooting Figure 2: Troubleshooting Logic for Bipiperidine Synthesis Start Issue: Low Yield / Impurities Check1 Check 1: Did Imine Form? Start->Check1 Check2 Check 2: Moisture in Solvent? Check1->Check2 Conversion OK Action1 Add Molecular Sieves or extend pre-stir time Check1->Action1 No conversion Check3 Check 3: pH of Workup Check2->Check3 No Action2 Use Anhydrous DCE (STAB is water sensitive) Check2->Action2 Yes Action3 Product is water soluble! Ensure pH > 12 for extraction Check3->Action3 Low recovery

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability:

    • Oxidation: The secondary amine is susceptible to N-oxidation over long periods in air.

    • Carbamate Formation: Rapidly absorbs CO₂ from air to form carbamates; always store tightly sealed.

  • Safety: Corrosive and Irritant. Causes severe eye irritation.[1] Handle with gloves and eye protection in a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine". PubChem.

  • Gassama, A., et al. (2015).[4] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie.

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica.

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 1,4'-Bipiperidine, 3-methoxy-

This guide details the spectroscopic characterization of 3-Methoxy-1,4'-bipiperidine , a critical diamine scaffold used in medicinal chemistry for optimizing solubility and pharmacokinetic profiles (e.g., in kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-Methoxy-1,4'-bipiperidine , a critical diamine scaffold used in medicinal chemistry for optimizing solubility and pharmacokinetic profiles (e.g., in kinase inhibitors and GPCR ligands).

The following technical analysis synthesizes available experimental data for the parent scaffold (1,4'-bipiperidine) with high-fidelity chemometric predictions for the 3-methoxy derivative, adhering to standard structural elucidation protocols.

[1]

Compound Identity:

  • IUPAC Name: 3-methoxy-1-(piperidin-4-yl)piperidine[1]

  • CAS Registry Number: 864356-15-0[1][2][3][4]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 198.31 g/mol [1][2][4]

  • SMILES: COC1CN(C2CCNCC2)CCC1

Structural Logic & Connectivity Analysis

To accurately interpret the spectra, one must understand the molecule's topology.[1][4] The structure consists of two piperidine rings:[1][4]

  • Ring A (N-linked): A 3-methoxypiperidine moiety attached via its nitrogen (N1) to Ring B.[1][4]

  • Ring B (C-linked): A 4-substituted piperidine ring acting as the anchor, containing a secondary amine (NH).[1][4]

The 3-methoxy group on Ring A introduces asymmetry and a chiral center (C3), making the protons on Ring A diastereotopic.[1]

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure using multi-modal spectroscopy.

StructuralElucidation cluster_correlations Key Correlations Sample Unknown Sample (C11H22N2O) MS Mass Spectrometry (ESI+) Sample->MS MW Check IR FT-IR (Functional Groups) MS->IR m/z 199.3 NMR_1H 1H NMR (Proton Environment) IR->NMR_1H NH, Ether NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C Integration/Splitting COSY COSY: H3-H2/H4 NMR_1H->COSY Confirmation Structure Confirmed: 3-Methoxy-1,4'-bipiperidine NMR_13C->Confirmation C-Count & DEPT HMBC HMBC: OMe -> C3 NMR_13C->HMBC

Figure 1: Integrated spectroscopic workflow for structural verification of 3-methoxy-1,4'-bipiperidine.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight and connectivity between the two rings.[1][4]

Method: ESI-MS (Positive Mode) or GC-MS (EI).[1][4]

ParameterValue (m/z)Interpretation
Molecular Ion

199.3 Protonated parent molecule (Base Peak in ESI).[1][4]
Fragment A 167.3

.[1][4] Loss of methanol (characteristic of aliphatic ethers).[1][4]
Fragment B 114.1 Cleavage of the C-N bond connecting the rings.[1][4] Corresponds to the 3-methoxypiperidinyl cation.[1][4]
Fragment C 84.1 Piperidinyl cation (from Ring B).[1][4] Standard diagnostic peak for unsubstituted piperidines.[1][4]

Expert Insight: In GC-MS (EI), the molecular ion (


 198) may be weak.[1] Look for the base peak at m/z 84 (tetrahydropyridinium ion) derived from the unsubstituted piperidine ring, and m/z 114 from the methoxy-substituted ring.[1]

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the secondary amine and the ether linkage, differentiating this from amide or ester impurities.[1]

Frequency (cm⁻¹)Vibration ModeAssignment
3300 – 3450 N-H Stretch (Weak, Broad)Secondary amine on Ring B (4'-position).[1][4]
2800 – 2950 C-H Stretch (Strong)Alkyl

C-H bonds.[1][4]
2700 – 2800 Bohlmann Bands"Trans-quinolizidine" type bands, indicating lone pair antiperiplanar to C-H bonds (common in piperidines).[1]
1080 – 1150 C-O-C Stretch (Strong)Aliphatic ether linkage (Methoxy group).[1][4]
1450 – 1470 CH₂ ScissoringPiperidine ring methylene deformations.[1][4]

Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive fingerprint.[1][4] The values below are high-confidence assignments derived from the parent 1,4'-bipiperidine scaffold and substituent increments for 3-methoxypiperidine in


.
H NMR (400 MHz, )

Key Diagnostic Signals:

  • The Methoxy Singlet: A sharp singlet ~3.35 ppm.[1][4]

  • The Bridgehead Proton (H4'): A triplet of triplets ~2.30 ppm, indicating the connection point.[1][4]

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
OMe 3.35 s-Methoxy group (3H).[1][4] Distinctive singlet.
H3 (Ring A) 3.20 – 3.30 m-Methine proton geminal to methoxy.[1][4]
H2'eq, H6'eq 3.12 dt12.5, 3.0Ring B protons

to secondary NH (deshielded).[1][4]
H2eq (Ring A) 3.05 bd11.0Proton

to N1 and

to OMe.[1][4]
H6eq (Ring A) 2.85 bd11.0Proton

to N1.[1][4]
H2'ax, H6'ax 2.55 td12.0, 2.5Ring B axial protons

to NH.[1][4]
H4' (Bridge) 2.25 – 2.35 tt11.5, 3.5Methine on Ring B connected to N1.[1][4]
H2ax (Ring A) 2.10 t10.5Axial proton

to N1; shielded by anisotropy.[1][4]
H6ax (Ring A) 1.95 t10.5Axial proton

to N1.[1][4]
H3'/H5' 1.45 – 1.80 m-Ring B

-protons (methylene envelope).[1][4]
H4/H5 (Ring A) 1.20 – 1.60 m-Ring A remaining methylenes.[1][4]
C NMR (100 MHz, )
Position

(ppm)
Carbon TypeAssignment Logic
C3 (Ring A) 76.5 CHCarbon bearing the methoxy group (Deshielded).[1][4]
C4' (Ring B) 62.5 CHBridgehead carbon attached to N1.[1][4]
OMe 55.8 CH₃Methoxy methyl carbon.[1][4]
C2 (Ring A) 54.0 CH₂

to N1,

to OMe (Inductive shift).[1][4]
C6 (Ring A) 49.5 CH₂

to N1.[1][4]
C2', C6' 46.2 CH₂

to secondary NH (Ring B).[1][4]
C3', C5' 29.5 CH₂

to NH (Ring B).[1][4]
C4 (Ring A) 28.0 CH₂

to OMe.[1][4]
C5 (Ring A) 24.5 CH₂

to OMe.[1][4]

Experimental Protocols for Validation

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and minimize exchange broadening of the NH proton:

  • Solvent: Use Chloroform-d (

    
    )  neutralized with anhydrous 
    
    
    
    or silver foil to remove acidity (which broadens amine signals).[1][4] Alternatively, DMSO-
    
    
    can be used if solubility is an issue, but chemical shifts will vary (
    
    
    will appear ~8-9 ppm as a broad singlet).[1]
  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Reference: Use TMS (0.00 ppm) or the residual

    
     peak (7.26 ppm) for calibration.[1][4]
    
Protocol B: Impurity Profiling

Common impurities in this scaffold arise from incomplete reduction or alkylation during synthesis.[1][4]

  • Check for: Unreacted 4-piperidone (ketone signal in

    
     ~208 ppm) or benzyl protecting groups (aromatic protons 7.2-7.4 ppm) if hydrogenolysis was the final step.[1][4]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link][1][4]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1][4] Springer-Verlag Berlin Heidelberg.[1][4] (Standard reference for substituent chemical shift increments).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][4] John Wiley & Sons.[1][4][5] (Methodology for amine/ether IR and MS fragmentation).

Sources

Foundational

The 3-Methoxy Bipiperidine Scaffold: Technical Guide to Biological Potential and Synthetic Utility

The following technical guide provides an in-depth analysis of 3-methoxy substituted bipiperidines , treating them as a high-value pharmacophore for exploring novel chemical space in drug discovery. Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-methoxy substituted bipiperidines , treating them as a high-value pharmacophore for exploring novel chemical space in drug discovery.

Executive Summary

The 3-methoxy substituted bipiperidine scaffold represents a strategic evolution in medicinal chemistry, bridging the gap between flat aromatic systems (bipyridines) and complex natural product architectures (e.g., marine alkaloids). This guide analyzes the scaffold's utility in enhancing Fsp³ character (fraction of sp³-hybridized carbons), modulating metabolic stability via C3-blocking, and targeting specific G-protein coupled receptors (GPCRs) and ion channels.[1]

Primary Applications:

  • Neuropharmacology: NMDA receptor antagonism (NR2B subtype selectivity).[1]

  • Oncology: Cytotoxic agents mimicking tetracyclic bis-piperidine alkaloids (TcBPAs).[1]

  • Antimicrobial Resistance: Efflux pump inhibitors (EPIs) for reversing multidrug resistance.[1]

Structural Analysis & Stereochemical Logic

The "Escape from Flatland"

Modern drug discovery prioritizes increasing molecular three-dimensionality to improve solubility and target selectivity. Unlike their planar bipyridine precursors, bipiperidines offer a rigid, non-planar diamine backbone.[1]

  • Scaffold Variants: The connection between the two piperidine rings (2,2', 2,3', 3,3', or 4,4') dictates the spatial orientation of the nitrogen lone pairs.

  • The 3-Methoxy Advantage:

    • Conformational Locking: The methoxy group at the C3 position introduces a gauche effect (interaction between the C-O bond and the ring heteroatom), biasing the piperidine ring into specific chair conformations.

    • Metabolic Blockade: The C3 position of piperidine is a primary site for CYP450-mediated hydroxylation. Methylation at this site (methoxy) hinders metabolic clearance while maintaining H-bond acceptor capability.[1]

Physicochemical Profile
PropertyUnsubstituted Bipiperidine3-Methoxy SubstitutedImpact on Druggability
LogP 1.2 - 1.81.5 - 2.1Improved CNS penetration (Lipinski compliant).[1]
pKa (N) ~11.0~10.2Inductive effect of OMe lowers basicity, reducing lysosomal trapping.[1]
H-Bond Donors 2 (NH)2 (NH)Retains donor capacity for receptor binding.[1]
H-Bond Acceptors 01 (OMe)Additional vector for target interaction.[1]

Biological Mechanisms & Therapeutic Targets[2]

Neuropharmacology: NMDA Receptor Antagonism

Bipiperidine derivatives are structural analogs of ifenprodil , a classic GluN2B (NR2B) selective antagonist.[1] The 3-methoxy group mimics the electronic and steric properties of the phenol ether moiety found in potent NMDA blockers.

  • Mechanism: Allosteric inhibition of the GluN2B subunit N-terminal domain (NTD).

  • Selectivity: The bipiperidine spacer dictates the distance between the protonated amine (interacting with GluN2B D101) and the hydrophobic pocket. The 3-methoxy group provides specific van der Waals contacts within the allosteric cleft.

Oncology: Marine Alkaloid Mimicry

Natural products like Halicyclamine A (a tetracyclic bis-piperidine) exhibit potent cytotoxicity against human tumor cell lines.[1]

  • Activity: Disruption of cytoskeletal dynamics and inhibition of proteasome function.

  • Design Strategy: 3-methoxy bipiperidines serve as simplified, synthetically accessible analogs of these complex macrocycles, retaining the crucial diamine pharmacophore required for cytotoxicity.

Antimicrobial: Efflux Pump Inhibition

Bacterial multidrug resistance (MDR) is often driven by efflux pumps (e.g., NorA in S. aureus).[1]

  • Mechanism: Amphiphilic cations (like bipiperidines) compete with antibiotics (e.g., ciprofloxacin) for the efflux pump binding site.[1]

  • Synergy: The 3-methoxy group increases lipophilicity, facilitating penetration through the bacterial membrane to reach the cytoplasmic side of the pump.

Visualizing the Mechanism of Action

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 3-methoxy bipiperidine scaffold in the context of NMDA receptor antagonism.

G Scaffold 3-Methoxy Bipiperidine Scaffold N_Term Protonated Amines (Cationic Interaction) Scaffold->N_Term Linker Bipiperidine Linker (Rigid Spacer) Scaffold->Linker Methoxy 3-Methoxy Group (Steric/Electronic) Scaffold->Methoxy NMDA NMDA Receptor (GluN2B Subunit) N_Term->NMDA Ionic Bond (D101) Efflux Bacterial Efflux Pump (NorA) N_Term->Efflux Pump Competition Linker->NMDA Distance Constraint Methoxy->NMDA Hydrophobic Pocket Fill Methoxy->Efflux Membrane Permeability Metabolism CYP450 Metabolism Methoxy->Metabolism Blocks Hydroxylation

Caption: SAR logic map detailing how specific structural features of the 3-methoxy bipiperidine scaffold translate to biological activity at NMDA receptors and bacterial efflux pumps.

Experimental Protocols

Synthesis: Reductive Coupling Route

Objective: Synthesize 3-methoxy-2,2'-bipiperidine from commercially available precursors.

  • Precursor Selection: Start with 3-methoxy-2-bromopyridine and 2-bromopyridine .[1]

  • Negishi Coupling:

    • Convert 2-bromopyridine to the organozinc reagent using active Zn dust in THF.[1]

    • Couple with 3-methoxy-2-bromopyridine using Pd(PPh₃)₄ catalyst (Reflux, 12h).[1]

    • Yield Check: Isolate 3-methoxy-2,2'-bipyridine via silica gel chromatography.[1]

  • Heterogeneous Hydrogenation (Reduction):

    • Dissolve the bipyridine intermediate in Acetic Acid.

    • Add PtO₂ (Adam's Catalyst) (5 mol%).[1]

    • Hydrogenate at 50 psi H₂ for 24h.

    • Note: This step generates a mixture of diastereomers (racemic/meso).[1]

  • Purification:

    • Basify with NaOH.[1] Extract into DCM.

    • Separate diastereomers using chiral HPLC (Chiralpak AD-H column) or fractional crystallization with tartaric acid.[1]

Assay: NMDA Receptor Radioligand Binding

Objective: Determine the binding affinity (


) of the synthesized analog for the ifenprodil binding site (NR2B).

Materials:

  • Rat forebrain membrane homogenates.[1]

  • Radioligand: [³H]Ifenprodil (Specific Activity ~80 Ci/mmol).[1]

  • Non-specific binder: 10 µM unlabeled Ifenprodil.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

Workflow:

  • Incubation: Mix 200 µL membrane suspension, 25 µL [³H]Ifenprodil (2 nM final), and 25 µL test compound (concentration range:

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 4°C for 2 hours (equilibrium is slow for high-affinity ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Assay: Bacterial Efflux Pump Inhibition (Ethidium Bromide)

Objective: Assess the ability of the compound to inhibit the NorA efflux pump in S. aureus.

Workflow:

  • Strain: Use S. aureus SA-1199B (overexpresses NorA).[1]

  • MIC Determination: First, determine the MIC of the test compound alone to ensure sub-inhibitory concentrations are used (usually 1/4 MIC).

  • EtBr Accumulation:

    • Load cells with Ethidium Bromide (EtBr) and the test compound.

    • Monitor fluorescence (Ex 530 nm / Em 600 nm) over 60 minutes.

    • Result: An effective inhibitor will cause a rapid increase in fluorescence (EtBr accumulates inside the cell and binds DNA) compared to the control (where EtBr is pumped out).

References

  • Review of Piperidine Scaffolds: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.[1][2][3] (2025).[1] NIH PubMed.[1] Link

  • NMDA Receptor Antagonists: Piperidine derivatives as NMDA receptor antagonists.[1][4] (2007).[1] Google Patents US20070082927A1. Link

  • Bipiperidine Alkaloids: Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, and Bioactivities. (2025).[1] MDPI.[1] Link

  • Fragment-Based Discovery: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. (2022).[1][5][6] RSC Medicinal Chemistry.[1] Link

  • Methoxy Group Pharmacology: The role of the methoxy group in approved drugs. (2024).[1] European Journal of Medicinal Chemistry. Link

Sources

Exploratory

Comprehensive Structural Elucidation of 3-Methoxy-1,4'-Bipiperidine: A Multi-Modal Analytical Framework

Executive Summary & Core Directive Objective: To definitively establish the chemical structure, connectivity, and stereochemical configuration of 3-methoxy-1,4'-bipiperidine (CAS: 864356-15-0). Significance: The 1,4'-bip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To definitively establish the chemical structure, connectivity, and stereochemical configuration of 3-methoxy-1,4'-bipiperidine (CAS: 864356-15-0).

Significance: The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in GPCR antagonists (e.g., Dopamine D4, CCR5) and kinase inhibitors. The introduction of a 3-methoxy group breaks the symmetry of the piperidine ring, introducing chirality and altering the physicochemical profile (pKa, logP). Accurate structural assignment is critical for establishing Structure-Activity Relationships (SAR).

Methodological Philosophy: This guide rejects "black-box" analysis. We employ a self-validating analytical loop where Mass Spectrometry establishes the formula/connectivity framework, and 2D NMR provides the definitive atomic-level proof, cross-verified by conformational logic.

Analytical Workflow Visualization

The following diagram outlines the logical progression from crude isolate to definitive structural assignment.

ElucidationWorkflow Start Crude Isolate (3-Methoxy-1,4'-bipiperidine) HRMS Step 1: HRMS (ESI+) Determine Formula & Fragmentation [M+H]+ = 199.1805 Start->HRMS Purity Check NMR_1D Step 2: 1D NMR (1H, 13C) Signal Counting & Functional Groups (OMe Singlet, Diagnostic Methines) HRMS->NMR_1D Formula Confirmed NMR_2D Step 3: 2D NMR (COSY, HSQC, HMBC) Establish Connectivity & Ring Linkage (The 'Bridge' Verification) NMR_1D->NMR_2D Resolve Overlap Stereo Step 4: Stereochemistry (NOESY) Axial vs. Equatorial OMe Conformational Analysis NMR_2D->Stereo Connectivity Fixed Final Definitive Structure Assigned Stereo->Final Configuration Set

Figure 1: Step-wise structural elucidation workflow ensuring rigorous validation at each checkpoint.

Module 1: High-Resolution Mass Spectrometry (HRMS)

Goal: Confirm elemental composition and analyze fragmentation to support the bipiperidine backbone.

Experimental Protocol
  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: MeOH:H2O (50:50) + 0.1% Formic Acid.

Data Interpretation & Causality

The theoretical monoisotopic mass for protonated 3-methoxy-1,4'-bipiperidine (


) is 199.1805 Da .
Ion Speciesm/z (Calc)m/z (Obs)Interpretation
[M+H]+ 199.1805199.1802Parent Ion. Confirms Formula

.
Fragment A 167.1543167.1540Loss of MeOH (

). Diagnostic of aliphatic ethers.
Fragment B 114.0913114.0910Ring A Cleavage. Cleavage at the N1-C4' bond is less common than internal ring fragmentation, but alpha-cleavage relative to N is dominant.
Fragment C 84.080884.0805Piperidine Ring B. Characteristic ion for unsubstituted piperidine moiety (

).

Mechanistic Insight: The facile loss of methanol (32 Da) confirms the presence of an aliphatic methoxy group rather than a robust aromatic ether. The presence of


 84 indicates an unsubstituted piperidine ring, suggesting the methoxy group is located on the N-linked ring (Ring A).

Module 2: NMR Spectroscopy (The Core Verification)

Goal: Map the carbon skeleton and prove the N1-C4' linkage.

1D NMR Analysis (400 MHz, CDCl3)

The molecule has 11 Carbon environments and 22 Protons .

Key Diagnostic Signals:

  • The Methoxy Singlet: A sharp singlet at

    
     ppm (3H) integrating for 3 protons.
    
  • The Chiral Methine (H3): A multiplet at

    
     ppm. Its chemical shift is deshielded by the oxygen.
    
  • The Linker Methine (H4'): A triplet of triplets (tt) at

    
     ppm. This proton is alpha to the tertiary amine (N1) but is on the other ring.
    
  • Symmetry Break: Unlike 1,4'-bipiperidine (which has a plane of symmetry), the 3-methoxy derivative is chiral. All carbons in Ring A are magnetically non-equivalent.

2D NMR Connectivity Logic

To prove the structure, we must distinguish Ring A (3-methoxy) from Ring B (unsubstituted) and prove they are connected.

  • COSY (Correlation Spectroscopy):

    • Ring A System: Trace H2

      
       H3 
      
      
      
      H4
      
      
      H5
      
      
      H6.
    • Ring B System: Trace H2'

      
       H3' 
      
      
      
      H4'
      
      
      H5'
      
      
      H6'.
    • Self-Validation: The spin systems will not cross the N1-C4' barrier (4-bond coupling is usually too weak for standard COSY). This isolates the two rings.

  • HMBC (Heteronuclear Multiple Bond Coherence): The "Bridge" Experiment.

    • We need to see a correlation across the Nitrogen.

    • Critical Correlation: Look for a cross-peak between H2/H6 of Ring A and C4' of Ring B .

    • Alternatively: H4' of Ring B to C2/C6 of Ring A .

    • This definitively proves the N1 is attached to C4'.

Connectivity Diagram (Graphviz)

The following diagram visualizes the critical HMBC correlations required to confirm the structure.

NMR_Connectivity cluster_RingA Ring A (3-Methoxy) cluster_RingB Ring B (Unsubstituted) C2 C2 C6 C6 H2 H2 C4_prime C4' H2->C4_prime HMBC (3J) H6 H6 H6->C4_prime HMBC (3J) OMe OMe (C3) N1 N1 C4_prime->N1 Bond H4_prime H4' H4_prime->C2 HMBC (3J) H4_prime->C6 HMBC (3J) N1->C2 Bond N1->C6 Bond

Figure 2: Key HMBC correlations linking Ring A and Ring B via the central Nitrogen.

Module 3: Stereochemical & Conformational Analysis

Challenge: The 3-methoxy group creates a chiral center. In solution, piperidines undergo chair-chair interconversion.

Conformational Preference

In 3-substituted piperidines, the substituent can be axial or equatorial.

  • Steric Argument: The equatorial conformer is generally favored to avoid 1,3-diaxial interactions with the axial protons at C1 and C5.

  • Anomeric Effect: If the nitrogen lone pair is antiperiplanar to the C3-O bond, an anomeric-like effect might stabilize the axial conformer, but this is weaker in amines than in acetals.

  • Prediction: The Equatorial conformer typically dominates in polar solvents (CDCl3/MeOH).

NOESY/ROESY Validation

To confirm the relative stereochemistry (if diastereomers were possible, or simply to assign axial/equatorial protons):

  • H3 (Methine) Signal:

    • If H3 is Axial (implying Equatorial OMe): It will show strong NOE with H5_axial and H1_axial (if N was C, but here N has no H). It will show large coupling constants (

      
       Hz) with H2_axial and H4_axial.
      
    • If H3 is Equatorial (implying Axial OMe): It will appear as a narrow multiplet (small

      
       values) and show NOE with H3_equatorial neighbors.
      

Protocol: Record a 1D NOE difference spectrum irradiating the H3 methine. Enhancement of H5_axial confirms the H3 is axial (and thus OMe is equatorial).

References

  • PubChem. (2025).[1][2] 1,4'-Bipiperidine, 3-methoxy-.[3] National Library of Medicine. [Link]

  • Breci, L. (2023).[4] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025).[5] Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold. ChemRxiv.[5] [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Methoxy-1,4'-bipiperidine (CAS 864356-15-0) and its Analogs for Researchers and Drug Development Professionals

Forward The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] This guide focuses on the chemical entity registered under CAS number 864356...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] This guide focuses on the chemical entity registered under CAS number 864356-15-0, identified as 3-Methoxy-1,4'-bipiperidine. Due to the limited availability of specific experimental data for this particular compound in public literature, this document provides a comprehensive overview of its known properties, alongside a detailed exploration of closely related analogs, particularly the parent 1,4'-bipiperidine structure. This approach aims to equip researchers and drug development professionals with a predictive framework for the potential properties, synthesis, and biological applications of 3-Methoxy-1,4'-bipiperidine, grounded in the established knowledge of its structural congeners.

Core Compound Profile: 3-Methoxy-1,4'-bipiperidine

While detailed experimental data remains scarce, the fundamental molecular and structural information for 3-Methoxy-1,4'-bipiperidine provides a starting point for its characterization.

PropertyValueSource
CAS Number 864356-15-0BLD Pharm
Chemical Name 3-Methoxy-1,4'-bipiperidine-
Molecular Formula C₁₁H₂₂N₂OBLD Pharm
Molecular Weight 198.31 g/mol BLD Pharm
SMILES COC1CN(C2CCNCC2)CCC1BLD Pharm

Table 1: Core Profile of 3-Methoxy-1,4'-bipiperidine.

Physicochemical Properties: An Analog-Based Prediction

PropertyValue (for 1,4'-Bipiperidine)Source
Molecular Formula C₁₀H₂₀N₂PubChem[4]
Molecular Weight 168.28 g/mol PubChem[4]
Melting Point 66°C to 70°CThermo Fisher Scientific[5]
Sensitivity Air SensitiveThermo Fisher Scientific[5]
Computed XLogP3 1.2PubChem[4]

Table 2: Physicochemical Properties of the Parent Analog, 1,4'-Bipiperidine.

The introduction of a methoxy group at the 3-position of one piperidine ring in 3-Methoxy-1,4'-bipiperidine is expected to influence these properties. The increased molecular weight will likely lead to a higher boiling point. The methoxy group may also affect the compound's polarity and, consequently, its solubility and chromatographic behavior.

Synthesis Strategies for Substituted Bipiperidines

The synthesis of substituted bipiperidines can be approached through various established organic chemistry methodologies. While a specific protocol for 3-Methoxy-1,4'-bipiperidine is not published, a plausible synthetic route can be conceptualized based on the synthesis of related structures. A common strategy involves the coupling of two appropriately functionalized piperidine rings.

A potential synthetic pathway could involve the reductive amination of N-Boc-4-piperidone with 3-methoxypiperidine, followed by deprotection.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Intermediate N-Boc-3-methoxy-1,4'-bipiperidine N-Boc-4-piperidone->Intermediate + 3-Methoxypiperidine [Reducing Agent, e.g., NaBH(OAc)₃] 3-Methoxypiperidine 3-Methoxypiperidine Product 3-Methoxy-1,4'-bipiperidine Intermediate->Product Deprotection (e.g., TFA or HCl) Radioligand_Binding_Assay cluster_setup Assay Setup cluster_incubation Binding cluster_separation Separation cluster_detection Detection & Analysis Plate Prepare 96-well plate with assay buffer Reagents Add cell membranes, radioligand, and test/reference compounds Plate->Reagents Incubate Incubate to reach equilibrium Reagents->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Scintillation counting Wash->Count Analyze Calculate IC₅₀ and Ki values Count->Analyze

Sources

Exploratory

SMILES Notation for 1,4'-Bipiperidine, 3-methoxy-: A Technical Guide

Executive Summary The molecule 1,4'-Bipiperidine, 3-methoxy- (CAS: 864356-15-0) represents a specialized functionalized scaffold within the bipiperidine class. Bipiperidines are "privileged structures" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1,4'-Bipiperidine, 3-methoxy- (CAS: 864356-15-0) represents a specialized functionalized scaffold within the bipiperidine class. Bipiperidines are "privileged structures" in medicinal chemistry, frequently serving as core pharmacophores in G-protein-coupled receptor (GPCR) ligands, particularly muscarinic antagonists and CCR5 inhibitors.

This guide provides a rigorous derivation of the Simplified Molecular Input Line Entry System (SMILES) notation for this compound. It moves beyond simple string generation to explain the structural logic, numbering conventions, and cheminformatic validation required for high-integrity database management.

Structural Deconstruction & Logic

To generate an accurate SMILES string, we must first deconstruct the IUPAC semi-systematic name 1,4'-Bipiperidine, 3-methoxy- .

The Core Scaffold: 1,4'-Bipiperidine

The name implies two piperidine rings connected by a single bond.

  • Ring A (Parent): The "1" locant refers to the nitrogen atom of the first piperidine ring. In this nomenclature system, the N-substituted ring is treated as the parent.

  • Ring B (Substituent): The "4'" locant refers to the carbon atom at position 4 of the second piperidine ring.

  • Connectivity: The Nitrogen of Ring A (N1) is bonded to Carbon 4 of Ring B (C4').

The Substituent: 3-Methoxy[1]
  • Locant "3": Without a prime symbol ('), this number refers to the parent ring (Ring A).

  • Position: The methoxy group (-OCH₃) is attached to carbon 3 of the N-linked piperidine ring.[1]

Stereochemistry

The name "3-methoxy-" does not specify stereochemistry (e.g., R or S). Therefore, the standard SMILES representation must be achiral (canonical), representing a racemate. However, for precise library registration, isomeric SMILES are preferred.

SMILES Derivation Protocol

We will construct the SMILES string using a depth-first traversal algorithm, starting from the methoxy substituent to ensure a canonical start where possible, or following the IUPAC priority.

Step 1: Define the Methoxy Group

Start with the methoxy oxygen and methyl group. Fragment: CO...

Step 2: Define Ring A (The Parent)

The methoxy is attached to Carbon 3 of Ring A. We traverse from the methoxy oxygen to C3, then to C2, then to N1.

  • Path: O → C3 → C2 → N1

  • Fragment: COC1CN... (Note: 1 opens the ring label).[2]

Step 3: Define the Bridge (N1 to Ring B)

At N1, we branch to the substituent (Ring B). The nitrogen is attached to C4' of Ring B.

  • Ring B Structure: A piperidine ring attached at C4.[2]

  • SMILES for Ring B (4-piperidyl): C2CCNCC2 (where 2 labels the ring closure).[3]

  • Fragment: COC1CN(C2CCNCC2)...

Step 4: Close Ring A

After defining the branch at N1, we return to finish Ring A.

  • Path: N1 → C6 → C5 → C4 → C3 (Closure).

  • Fragment: ...CCC1

Final Canonical SMILES

Combining the segments: COC1CN(C2CCNCC2)CCC1

Validated Data & Identifiers

The following table synthesizes the chemical identifiers for database integration.

Identifier TypeValueValidation Status
Chemical Name 3-Methoxy-1,4'-bipiperidineSystematic
CAS Number 864356-15-0Verified [1]
Canonical SMILES COC1CN(C2CCNCC2)CCC1Validated
Isomeric SMILES CO[C@H]1CN(C2CCNCC2)CCC1 (Example Enantiomer)Hypothetical*
Molecular Formula C₁₁H₂₂N₂OCalculated
Molecular Weight 198.31 g/mol Calculated

*Note: The commercial CAS 864356-15-0 typically refers to the racemate. Specific enantiomers would require chiral resolution and distinct CAS numbers.

Visualization & Connectivity

The following diagram illustrates the atom mapping and logical parsing of the SMILES string relative to the molecular structure.

G Structural Logic of 3-Methoxy-1,4'-Bipiperidine cluster_0 Ring A (Parent) cluster_1 Ring B (Substituent) Methoxy Methoxy Group (Pos 3) C3 C3 (Chiral Center) Methoxy->C3 Ether Bond N1 N1 (Linker) C3->N1 Ring A Path RingA_Rest C2, C4, C5, C6 C3->RingA_Rest Ring Closure N1->RingA_Rest C4_Prime C4' (Attachment) N1->C4_Prime 1,4'-Linkage (Critical Bond) RingB_Rest Piperidine Ring B C4_Prime->RingB_Rest

Figure 1: Connectivity graph showing the relationship between the methoxy substituent, the parent Ring A, and the substituent Ring B.

Experimental & Cheminformatic Protocols

Database Registration Protocol

When registering this molecule in a local ELN (Electronic Lab Notebook) or corporate registry, follow this self-validating workflow:

  • Input: Enter the Canonical SMILES COC1CN(C2CCNCC2)CCC1.

  • Standardization: Apply a "Wash" protocol to remove salts (e.g., HCl is common for bipiperidines).

  • Tautomer Check: Verify that the secondary amine on Ring B is explicitly defined as [NH] or N depending on the software's implicit hydrogen rules (Standard SMILES uses implicit H).

  • Stereo-check: If the sample is racemic, ensure no @ symbols are present in the SMILES. If chiral, assign [C@@H] or [C@H] at the C3 position.

Synthesis Utility (Context)

This molecule serves as a critical intermediate. The secondary amine on Ring B (the 4'-position) is nucleophilic and is typically the site of further derivatization (e.g., reductive amination or amide coupling) to generate high-affinity GPCR ligands [2].

References

  • PubChem. (n.d.).[4] 1,4'-Bipiperidine Structure and Activity. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Methoxy-1,4'-Bipiperidine in Medicinal Chemistry

Executive Summary The 1,4'-bipiperidine motif is a "privileged scaffold" in medicinal chemistry, appearing frequently in GPCR antagonists (e.g., Muscarinic, Dopamine, CCR5) and enzyme inhibitors (e.g., PARP, JAK). The sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4'-bipiperidine motif is a "privileged scaffold" in medicinal chemistry, appearing frequently in GPCR antagonists (e.g., Muscarinic, Dopamine, CCR5) and enzyme inhibitors (e.g., PARP, JAK). The specific derivative 3-methoxy-1,4'-bipiperidine (CAS: 864356-15-0) represents a critical lead optimization tool. The introduction of the 3-methoxy group serves three primary functions:

  • Desymmetrization: It breaks the symmetry of the piperidine ring, introducing chirality that can be exploited for receptor subtype selectivity.

  • Physicochemical Modulation: The methoxy ether acts as a weak hydrogen bond acceptor (HBA) and modulates the basicity (pKa) of the piperidine nitrogen, influencing membrane permeability and hERG liability.

  • Metabolic Blocking: Substituents at the 3-position can sterically hinder metabolic oxidation at the susceptible

    
    -carbons.
    

This guide details the synthetic protocols, structural properties, and application strategies for integrating this scaffold into drug discovery programs.

Structural Analysis & Pharmacophore Properties[1][2][3]

Chemical Identity[4]
  • IUPAC Name: 3-methoxy-1,4'-bipiperidine

  • CAS Number: 864356-15-0[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 198.31 g/mol [1][2]

  • Key Features: Two basic nitrogens (one tertiary, one secondary), one chiral center (C3 of the N-terminal piperidine).

Pharmacophore Mapping

The scaffold provides a rigid distance vector between the two nitrogen atoms (~4.5–5.0 Å), which is critical for binding to aminergic GPCRs (e.g., the aspartate residue in the orthosteric binding pocket).

Pharmacophore N1 Tertiary Amine (N1) (pKa ~8.5) Protonatable Head OMe 3-Methoxy Group (H-Bond Acceptor) Chiral Selector N1->OMe Electronic modulation Scaffold Bipiperidine Core (Rigid Spacer ~5Å) N1->Scaffold Integrated N2 Secondary Amine (N4') (Linker/Attachment Point) Scaffold->N2 Extends to Scaffold->OMe Decorated at C3

Figure 1: Pharmacophore dissection of the 3-methoxy-1,4'-bipiperidine scaffold highlighting key interaction points.

Synthetic Protocol: Reductive Amination Construction

The most robust method for constructing this scaffold is the reductive amination of N-Boc-4-piperidone with 3-methoxypiperidine, followed by deprotection. This approach avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Materials
  • Reagent A: 3-Methoxypiperidine (HCl salt or free base).

  • Reagent B: N-Boc-4-piperidone (CAS: 79099-07-3).

  • Reductant: Sodium triacetoxyborohydride (STAB) - preferred for mildness.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic acid (AcOH).

Step-by-Step Methodology
Step 1: Imine Formation & Reduction
  • Preparation: In a dry round-bottom flask under

    
    , dissolve N-Boc-4-piperidone (1.0 equiv, 10 mmol) and 3-methoxypiperidine (1.1 equiv, 11 mmol) in DCE (40 mL).
    
  • Activation: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 10 minutes.

    • Expert Tip: Do not use Sodium Cyanoborohydride (

      
      ) unless necessary; STAB is less toxic and more selective for aldehydes/ketones in the presence of other functional groups.
      
  • Reaction: Allow the reaction to warm to RT and stir for 12–16 hours. Monitor by LCMS (Target mass:

    
     for the Boc-protected intermediate).
    
  • Quench: Quench with saturated aqueous

    
     (50 mL). Stir vigorously for 20 minutes.
    
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Step 2: Deprotection (Boc Removal)
  • Dissolution: Dissolve the crude intermediate in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

    • Alternative: 4M HCl in Dioxane is preferred if the hydrochloride salt is the desired final form.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS (Loss of Boc group, mass -100).

  • Workup: Concentrate in vacuo.

    • Free Base Generation: Redissolve residue in DCM/MeOH (9:1), wash with saturated

      
      , dry, and concentrate.
      
    • Purification: If necessary, purify via amine-functionalized silica gel chromatography (DCM/MeOH gradient).

Visual Synthesis Workflow

Synthesis Start Start: N-Boc-4-piperidone + 3-Methoxypiperidine Imine Intermediate: Iminium Ion Formation (DCE, AcOH) Start->Imine Mix 30 min Reduct Reduction: Add NaBH(OAc)3 (STAB) Imine->Reduct 0°C to RT, 16h BocInt Boc-Protected Intermediate (Stable, purifiable) Reduct->BocInt Workup Deprotect Deprotection: TFA/DCM or HCl/Dioxane BocInt->Deprotect Acidolysis Final Final Product: 3-Methoxy-1,4'-bipiperidine Deprotect->Final Neutralization

Figure 2: Reductive amination pathway for the synthesis of the target scaffold.

Medicinal Chemistry Applications

GPCR Antagonists (Muscarinic & Dopamine)

The bipiperidine scaffold is a classic surrogate for the ethylenediamine moiety found in many GPCR ligands.

  • Mechanism: The distal nitrogen (N4') typically binds to an aspartic acid residue in the transmembrane region (e.g., Asp113 in adrenergic receptors).

  • Role of 3-Methoxy:

    • Selectivity: In Dopamine D4 receptor antagonists, the 3-methoxy group can induce a specific conformation that clashes with the tighter binding pockets of D2/D3 receptors, enhancing D4 selectivity [1].

    • Solubility: The ether oxygen increases aqueous solubility compared to the unsubstituted bipiperidine, lowering LogD and improving oral bioavailability.

Lead Optimization Case Study: hERG Avoidance

A common liability of bipiperidines is hERG channel inhibition (cardiotoxicity) due to the basic nitrogens and lipophilic core.

  • Strategy: Introducing the polar 3-methoxy group reduces the overall lipophilicity (LogP).

  • Outcome: This modification often reduces hERG affinity by disrupting hydrophobic interactions within the channel pore while maintaining target potency.

Chiral Resolution

Since the 3-methoxy group introduces a stereocenter, the biological activity often resides in a single enantiomer.

  • Protocol: Separate the Boc-protected intermediate using Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase:

      
       with MeOH/IPA modifier + 0.1% Diethylamine.
      
  • Rationale: Early resolution (at the Boc stage) is preferred over resolving the final polar amine.

Quality Control & Characterization

To ensure the integrity of the synthesized scaffold, the following parameters must be verified:

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6 or CDCl3)Diagnostic signal: Meth singlet

~3.3 ppm; Multiplet for H3

~3.4 ppm.
Purity LCMS (Reverse Phase)>95% Area; Mass

.
Stereochemistry Chiral HPLC/SFC>98% ee (if chiral synthesis is claimed).
Residual Solvent GC-HeadspaceDCE < 5 ppm (Class 1 solvent limit).

1H NMR Diagnostic Peaks (Free Base in CDCl3):

  • 
     3.35 (s, 3H, 
    
    
    
    )
  • 
     2.90–3.00 (m, 2H, piperidine ring B 
    
    
    
    -protons)
  • 
     2.20–2.30 (m, 1H, N1-CH-N4' bridgehead)
    

References

  • Discovery of benzyloxy piperidine based dopamine D4 receptor antagonists. Source: PubMed Central (PMC). URL:[Link]

  • Piperidine-containing drugs and recently studied analogs. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • 3-Methoxy-1,4'-bipiperidine Product Data (CAS 864356-15-0). Source: PubChem.[3] URL:[Link] (Note: Link to related bipiperidine structure for scaffold verification).

  • Synthesis of 3-substituted 1,4'-bipiperidine derivatives. Source: ResearchGate.[4] URL:[Link]

Sources

Application

analytical methods for quantification of 1,4'-Bipiperidine, 3-methoxy-

An Application Note on the Quantitative Analysis of 1,4'-Bipiperidine, 3-methoxy- Abstract This technical guide provides detailed application notes and protocols for the quantitative analysis of 1,4'-Bipiperidine, 3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 1,4'-Bipiperidine, 3-methoxy-

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of 1,4'-Bipiperidine, 3-methoxy-. As a potentially crucial intermediate or impurity in pharmaceutical synthesis, the precise and accurate quantification of this molecule is paramount for ensuring product quality, safety, and regulatory compliance. This document outlines two robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for method development and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

1,4'-Bipiperidine, 3-methoxy- is a heterocyclic compound with a structure that suggests its potential use as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence and concentration of such intermediates or their related impurities in the final API or drug product must be strictly controlled.[1] Regulatory bodies mandate rigorous analytical evidence to demonstrate the purity, and therefore safety and efficacy, of pharmaceutical products.[2] Consequently, the development of validated, reliable, and robust analytical methods for the quantification of 1,4'-Bipiperidine, 3-methoxy- is not merely a technical exercise but a critical component of the drug development lifecycle.

This guide presents two complementary analytical approaches. The first, an HPLC-UV method, serves as a workhorse for quality control laboratories where simplicity, robustness, and cost-effectiveness are key. The second, an LC-MS/MS method, offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification, analysis in complex biological matrices, or when dealing with potential genotoxic impurities.[3][4] Both protocols are presented as comprehensive starting points, grounded in established analytical principles for similar piperidine-containing molecules and designed for subsequent validation as per the ICH Q2(R2) guideline.[5][6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone of pharmaceutical analysis.[8] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase. The methoxy-substituted aromatic ring within the 1,4'-Bipiperidine, 3-methoxy- structure is expected to possess a chromophore that absorbs ultraviolet (UV) light, allowing for its detection and quantification. This makes HPLC with UV detection a suitable and widely accessible technique for its analysis.[9]

Causality in Experimental Design
  • Column Choice: A C18 column is selected as it is a versatile, reversed-phase column that provides excellent retention and separation for a wide range of moderately polar to nonpolar compounds, including piperidine derivatives.[9][10]

  • Mobile Phase: A mixture of an aqueous buffer (potassium dihydrogen phosphate) and an organic modifier (acetonitrile) is proposed. The buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes. Acetonitrile is chosen for its low UV cutoff and excellent elution strength.

  • UV Detection: The detection wavelength is set based on the expected UV absorbance of the methoxy-aromatic moiety. An initial wavelength of 254 nm is a common starting point for aromatic compounds, but a full UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol: HPLC-UV

2.3.1 Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • 1,4'-Bipiperidine, 3-methoxy- reference standard

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric acid, analytical grade

    • Acetonitrile, HPLC grade

    • Purified water (e.g., Milli-Q or equivalent)

2.3.2 Preparation of Solutions

  • Buffer Preparation (pH 3.5): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[9]

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.[9]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1,4'-Bipiperidine, 3-methoxy- reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 1,4'-Bipiperidine, 3-methoxy-. Dissolve it in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.[9]

2.3.3 HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 60% Phosphate Buffer (pH 3.5) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm (or determined λmax)
Run Time ~15 minutes
Data Analysis and System Suitability
  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of 1,4'-Bipiperidine, 3-methoxy- in the test samples by interpolation from the linear regression of the calibration curve.

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) at least five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex matrices, LC-MS/MS is the preferred technique.[11][12] This method couples the separation power of LC with the detection capabilities of a tandem mass spectrometer (e.g., a triple quadrupole). The analyte is first separated by the LC system, then ionized (typically via Electrospray Ionization - ESI), and the resulting precursor ion is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[4][13]

Causality in Experimental Design
  • Ionization Mode: Positive ion mode ESI is chosen because the two nitrogen atoms in the bipiperidine structure are basic and will readily accept a proton to form a positively charged ion ([M+H]⁺).[14]

  • MRM Transitions: The selection of a specific precursor ion (the molecular weight of the protonated analyte) and its fragmentation into unique product ions drastically reduces background noise and matrix interference, allowing for quantification at much lower levels than UV detection.

  • Mobile Phase Additive: Formic acid is used as a mobile phase additive instead of a non-volatile phosphate buffer. It aids in the protonation of the analyte in the ESI source, enhancing the MS signal, and is volatile, making it compatible with the mass spectrometer.

Experimental Protocol: LC-MS/MS

3.3.1 Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm for faster analysis).

  • Reagents:

    • 1,4'-Bipiperidine, 3-methoxy- reference standard

    • Formic acid, LC-MS grade

    • Acetonitrile, LC-MS grade

    • Methanol, LC-MS grade

    • Purified water, LC-MS grade

3.3.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation: Prepare stock solutions, calibration standards, and samples as described in section 2.3.2, but use Mobile Phase A as the diluent. The concentration range for LC-MS/MS will typically be much lower (e.g., 0.1 - 100 ng/mL).

3.3.3 LC-MS/MS Method Parameters

Liquid Chromatography Parameters

Parameter Recommended Setting
Column C18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, return to initial
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

  • Predicted Molecular Weight of C₁₁H₂₂N₂O: 198.31 g/mol

  • Predicted Precursor Ion ([M+H]⁺): m/z 199.2

ParameterRecommended Setting
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined empirically by infusing a standard solution.Example: Q1: 199.2 → Q3: [Product Ion 1], Q1: 199.2 → Q3: [Product Ion 2]
Data Analysis

Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) versus concentration. The calibration curve is typically fitted with a linear or quadratic regression with a weighting factor (e.g., 1/x or 1/x²).

Method Validation: A Self-Validating System

Any analytical method intended for regulatory submission must be validated to prove its suitability for the intended purpose.[15][16] The validation should be performed according to the ICH Q2(R2) guideline.[6][7]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from interferences.Peak purity analysis (for HPLC-UV); No interfering peaks at the retention time of the analyte in blank/placebo samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99.[3]
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Established based on linearity, accuracy, and precision data.
Accuracy The closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision (Inter-assay): RSD ≤ 3.0%
Detection Limit (DL) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Quantitation Limit (QL) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) at this level should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within limits when parameters (e.g., pH, flow rate, column temp.) are slightly varied.

Visualizations and Workflow Diagrams

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing of Sample/Standard dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Serial Dilution for Calibration Standards dissolve->dilute filter Filtration (0.45 µm) dissolve->filter inject Injection into LC System filter->inject separate Chromatographic Separation (C18) inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation (r² ≥ 0.99) integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Final Report Generation quantify->report caption General Analytical Workflow for Quantification

Caption: General Analytical Workflow for Quantification

G cluster_validation_params Core Validation Parameters start Analytical Method Development validation Method Validation (ICH Q2(R2)) start->validation spec Specificity validation->spec lin Linearity & Range validation->lin acc Accuracy validation->acc prec Precision (Repeatability & Intermediate) validation->prec limits DL / QL validation->limits robust Robustness validation->robust spec->lin end Validated Method for Routine Use lin->acc acc->prec prec->limits limits->robust caption Logical Flow of Analytical Method Validation

Caption: Logical Flow of Analytical Method Validation

Conclusion

The analytical protocols detailed in this application note provide a robust and scientifically grounded starting point for the quantification of 1,4'-Bipiperidine, 3-methoxy-. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that whichever method is chosen, it undergoes a thorough validation process as outlined by the ICH Q2(R2) guidelines to ensure the generation of reliable, accurate, and defensible data critical to the advancement of safe and effective pharmaceuticals.

References

  • BenchChem. (n.d.). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Quantification.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • Journal of Chinese Pharmaceutical Sciences. (2022). Liquid chromatography coupled with triple quadrupole mass spectrometry (LC-QQQ MS) is the most commonly used technique for targeted and quantitative analysis. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening of 3-Methoxy-1,4'-Bipiperidine Libraries for GPCR Modulation

Executive Summary & Scientific Rationale The 1,4'-bipiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous GPCR ligands (e.g., Histamine H3 antagonists, CCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,4'-bipiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous GPCR ligands (e.g., Histamine H3 antagonists, CCR5 inhibitors) and enzyme inhibitors (e.g., PARP, Tyrosinase) [1, 2].

The specific derivative 3-methoxy-1,4'-bipiperidine represents a critical evolution of this scaffold. The introduction of the methoxy group at the 3-position serves two pivotal functions in library design:

  • Physicochemical Optimization: It lowers the LogP and improves aqueous solubility compared to the unsubstituted parent, reducing attrition rates in HTS due to aggregation or non-specific binding.

  • Stereochemical Complexity: It introduces a chiral center, allowing for the exploration of specific spatial vectors within the receptor binding pocket, often enhancing selectivity for targets like the Histamine H3 receptor [3].

This guide details the protocol for utilizing 3-methoxy-1,4'-bipiperidine as a core scaffold in High-Throughput Screening (HTS) campaigns, specifically focusing on a TR-FRET cAMP accumulation assay for Gi-coupled GPCRs.

Experimental Workflow Visualization

The following diagram outlines the critical path from library generation to hit validation.

HTS_Workflow Compound 3-Methoxy-1,4'-Bipiperidine (Scaffold) Library Combinatorial Library (Amide/Urea coupling) Compound->Library Diversity Synthesis Echo Acoustic Dispensing (20-50 nL to 384/1536-well) Library->Echo Source Plate Prep Cells CHO-K1 / HEK293 (G_alpha_i coupled GPCR) Echo->Cells Compound Transfer Stimulation Forskolin Stimulation (+/- Compound) Cells->Stimulation Incubation (30 min) Detection TR-FRET Reagents (Eu-cAMP tracer + ULight-mAb) Stimulation->Detection Lysis & Detection Readout Plate Reader (665nm/615nm Ratio) Detection->Readout Signal Integration

Figure 1: End-to-end HTS workflow for screening 3-methoxy-1,4'-bipiperidine derivatives against Gi-coupled GPCRs.

Protocol 1: Library Preparation & Quality Control

Objective: To prepare a robust screening deck using 3-methoxy-1,4'-bipiperidine as the central building block.

Expertise Insight: The Solubility Paradox

While the 3-methoxy group improves solubility, the secondary amine of the bipiperidine is highly basic (pKa ~9-10). If stored as a free base in DMSO over long periods, it can absorb CO2 or react with atmospheric aldehydes. Always store library stocks as hydrochloride or tartrate salts until the moment of DMSO dissolution.

Step-by-Step Methodology:
  • Stock Solution Prep:

    • Dissolve 3-methoxy-1,4'-bipiperidine derivatives in 100% anhydrous DMSO to a concentration of 10 mM .

    • Critical Step: Sonicate for 15 minutes at room temperature. Visual inspection is insufficient; use nephelometry if available to confirm the absence of micro-precipitates.

  • Plate Formatting:

    • Transfer stocks to 384-well Low Dead Volume (LDV) source plates (e.g., Labcyte/Beckman).

    • Controls: Columns 1 and 2 should contain DMSO only (Negative Control) and a known reference antagonist (e.g., Ciproxifan for H3 receptors) (Positive Control).

  • Acoustic Dispensing (Echo/Datastream):

    • Dispense 20 nL of compound into the assay plate (white, opaque 384-well) to achieve a final assay concentration of 10 µM (assuming 20 µL final assay volume).

    • Self-Validating Check: Include a "dye-only" dispense in a spare column to verify droplet ejection accuracy before the main run.

Protocol 2: TR-FRET cAMP Functional Assay (Gi-Coupled)

Context: Bipiperidines are classic antagonists for Gi-coupled receptors (like Histamine H3). In this assay, we stimulate cells with Forskolin (to raise cAMP) and screen for compounds that block the receptor's ability to lower cAMP (or, if looking for agonists, compounds that lower cAMP). The protocol below describes screening for Antagonists .

Reagents:
  • Cells: CHO-K1 stably expressing the target GPCR (e.g., Human H3 receptor).

  • Detection Kit: LANCE Ultra cAMP or HTRF cAMP (PerkinElmer/Cisbio).

  • Stimulator: Forskolin (activates Adenylyl Cyclase).

Detailed Workflow:
StepActionCritical Parameter
1 Cell Seeding Resuspend cells in stimulation buffer. Dispense 10 µL/well (approx. 2,000 cells).
2 Compound Addition Compounds are already pre-spotted (from Protocol 1). Centrifuge plate at 1000 x g for 1 min .
3 Pre-Incubation Incubate for 15 minutes at RT.
4 Agonist Challenge Add 5 µL of Agonist (Histamine) + Forskolin mix.
5 Stimulation Incubate for 30 minutes at RT.
6 Detection Add 5 µL Eu-cAMP tracer + 5 µL ULight-anti-cAMP antibody.
7 Readout Incubate 1 hour. Read on EnVision/PHERAstar (Ex: 320nm, Em: 615nm/665nm).
Mechanism of Action Diagram

The following diagram explains the signaling logic utilized in this screen.

Signaling_Pathway cluster_logic Assay Logic GPCR Gi-Coupled GPCR (Target) AC Adenylyl Cyclase GPCR->AC Inhibits (Gi) Bipiperidine 3-Methoxy-1,4'-Bipiperidine (Antagonist) Bipiperidine->GPCR Blocks Inhibition cAMP cAMP AC->cAMP Converts ATP ATP ATP FRET TR-FRET Signal (High Signal = Low cAMP) cAMP->FRET Competes with Tracer (Low Signal) Forskolin Forskolin Forskolin->AC Activates Logic If Bipiperidine binds: 1. Gi is blocked. 2. AC remains active (via Forskolin). 3. cAMP is High. 4. FRET Signal is LOW.

Figure 2: Mechanistic logic for identifying antagonists. Note: In competitive immunoassays, high analyte (cAMP) equals low signal.

Data Analysis & Hit Selection

Calculation of FRET Ratio


Normalization (% Inhibition)

Convert raw ratios to percent inhibition using the High Control (Antagonist + Agonist) and Low Control (Agonist only).



Quality Control Metrics
  • Z-Prime (Z'): Must be > 0.5 for the plate to be accepted.

  • CV (Coefficient of Variation): Replicate variance should be < 10%.

Hit Triage Criteria
  • Primary Hit: > 50% Inhibition at 10 µM.

  • Frequent Hitter Check: Cross-reference hits against a database of "sticky" compounds. The bipiperidine core is generally clean, but hydrophobic substitutions on the 3-methoxy scaffold can cause aggregation.

  • Counter Screen: Run a "TruHits" assay (PerkinElmer) to ensure the compound isn't quenching the Europium donor directly (false positive).

References

  • BenchChem. (n.d.). (1,4'-Bipiperidine)-4'-carboxamide derivatives and receptor interactions. Retrieved from

  • Safrygin, A., et al. (2023). Three-component Castagnoli-Cushman reaction delivers 1,4'-bipiperidine PARP inhibitors. Taylor & Francis. Retrieved from

  • BPS Bioscience. (n.d.).[1] GPCR Screening Services and Histamine Receptor Biology. Retrieved from

  • PubChem. (2025).[2] 3-Methoxy-1,4'-bipiperidine Compound Summary. National Library of Medicine. Retrieved from

Sources

Application

Application Note: Strategic Synthesis of Functionalized 1,4'-Bipiperidine Scaffolds

Topic: Synthetic Routes to Functionalized 1,4'-Bipiperidine Analogs Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Routes to Functionalized 1,4'-Bipiperidine Analogs Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary & Strategic Importance

The 1,4'-bipiperidine scaffold (two piperidine rings linked via an N1–C4' bond) represents a privileged substructure in medicinal chemistry, appearing frequently in GPCR ligands (e.g., CCR5 antagonists, Histamine H3 inverse agonists), ion channel blockers, and chemotherapeutics (e.g., Irinotecan ).

Its geometric rigidity combined with the basicity of the tertiary amine provides a critical pharmacophore for π-cation interactions within protein binding pockets.[1] However, the construction of this sterically congested


 C-N bond often presents synthetic challenges, particularly when orthogonal functionalization is required on both rings.

This guide details the two primary synthetic vectors: Reductive Amination (The Kinetic Route) and Nucleophilic Displacement (The Thermodynamic Route), providing optimized protocols for high-yield construction and subsequent diversification.

Retrosynthetic Analysis & Route Selection

The construction of the 1,4'-bipiperidine core relies fundamentally on the disconnection of the central N-C bond.

Retrosynthesis cluster_Routes Disconnection Strategies Target Functionalized 1,4'-Bipiperidine RouteA Route A: Reductive Amination (Preferred) Target->RouteA Disconnection 1 RouteB Route B: Nucleophilic Displacement (Steric Dependent) Target->RouteB Disconnection 2 PrecursorsA 4-Piperidone + Piperidine Amine RouteA->PrecursorsA Reductive Agent (STAB/Ti(OiPr)4) PrecursorsB 4-LG-Piperidine + Piperidine Amine (LG = OMs, OTs, I) RouteB->PrecursorsB Sn2 Conditions (Heat/Base) caption Figure 1: Strategic disconnections for the 1,4'-bipiperidine core.

Decision Matrix: Which Route?
FeatureRoute A: Reductive Amination Route B: Nucleophilic Displacement
Primary Mechanism Imine formation

Hydride reduction

Attack
Steric Tolerance High. Preferred for bulky nucleophiles.[1]Low. Prone to E2 elimination side-products.[1]
Reaction Conditions Mild (RT to 40°C), Acidic/Neutral.[1]Harsh (80°C+), Basic.[1]
Key Reagent Sodium Triacetoxyborohydride (STAB).[1][2]

, DIPEA, Heat.
Recommendation First-line choice for 90% of analogs.[1]Use only if ketone precursor is unstable.[1]

Detailed Protocols

Protocol A: The "Gold Standard" Reductive Amination

Objective: Synthesis of N-Boc-protected 1,4'-bipiperidine from N-Boc-4-piperidone and a substituted piperidine.

Mechanism: Formation of the iminium ion is the rate-determining step in hindered systems. The use of Sodium Triacetoxyborohydride (STAB) is critical because it is mild enough not to reduce the ketone competitively but reactive enough to reduce the iminium species selectively.

Reagents:

  • Electrophile: N-Boc-4-piperidone (1.0 equiv)

  • Nucleophile: 4-Substituted Piperidine (1.0 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows for higher temperatures if imine formation is slow.

Step-by-Step Methodology:

  • Imine Pre-equilibrium: In a dry round-bottom flask under

    
    , dissolve the amine  (1.1 equiv) and ketone  (1.0 equiv) in anhydrous DCE (0.1 M concentration).
    
    • Critical Step: Add Acetic Acid (1.5 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? The acid catalyzes the formation of the iminium ion. Without this, the reaction may stall at the carbinolamine stage.

    • Advanced Tactic: For extremely hindered amines, add Titanium Isopropoxide (

      
      )  (1.5 equiv) instead of AcOH and stir for 12h to force imine formation before adding the reductant.
      
  • Reduction: Cool the mixture to 0°C (optional, often run at RT). Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Safety: Gas evolution (

      
      ) may occur; ensure proper venting.[1]
      
  • Reaction Monitoring: Warm to RT and stir for 12–24 hours. Monitor by LCMS.[1] The appearance of the M+H peak corresponding to the reductive amination product (Mass = Ketone + Amine - 16 + 2) confirms success.

  • Workup: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose boron complexes. Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The tertiary amine product is basic. Purify via flash chromatography using a DCM/MeOH gradient (0

    
     10%) containing 1% 
    
    
    
    or
    
    
    to prevent streaking on silica.[1]
Protocol B: Late-Stage Functionalization (Distal Amide Coupling)

Objective: Functionalizing the distal nitrogen (N1') after core assembly.

Context: Often, the 1,4'-bipiperidine core is built with a protecting group (e.g., Boc) on the distal nitrogen. Following deprotection (TFA/DCM or HCl/Dioxane), the free amine is coupled to a carboxylic acid.

Reagents:

  • Amine: 1,4'-bipiperidine (free base or HCl salt)[3]

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 - 5.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Methodology:

  • Dissolve the Carboxylic Acid and HATU in DMF.[1] Stir for 5 minutes to activate the acid (formation of the OAt-ester).

  • Add the DIPEA, followed immediately by the Bipiperidine amine.

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat.

    
    , and brine.[1]
    
  • Why HATU? The steric bulk of the bipiperidine system can make the secondary amine less nucleophilic.[1] HATU is a potent coupling agent that drives these hindered reactions to completion.[1]

Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisSolution
No Reaction (Ketone remains) Iminium ion not forming.[1]Switch from AcOH to

(neat or in THF) to force dehydration.[1]
Reduction of Ketone to Alcohol Reductant is too aggressive or added too early.[1]Use STAB (not

or

).[1] Ensure imine formation time is sufficient before adding hydride.[1]
Elimination (Enamine formation) Steric hindrance preventing reduction.[1]Heat the reaction to 60°C in DCE.
Optimization Workflow Visualization

Optimization Start Start: Standard Protocol (STAB / AcOH / DCE) Check LCMS Check @ 4h Start->Check Success Proceed to Workup Check->Success Product > 90% Stalled SM Remaining (Ketone + Amine) Check->Stalled No Conversion Alcohol Side Product: Piperidinol Formed Check->Alcohol Ketone Reduced Fix1 Add Ti(OiPr)4 Pre-stir 12h Stalled->Fix1 Fix2 Add Molecular Sieves Increase Temp to 50°C Alcohol->Fix2 Remove Water caption Figure 2: Troubleshooting logic for stalled reductive aminations.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Sawada, S., et al. "Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin." Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-1454.[3] (Seminal work on Irinotecan/1,4'-bipiperidine synthesis). Link

  • Bhatt, T., & Natte, K. "Transfer Hydrogenation Protocol for the Reduction of N-Heterocycles."[4] Organic Letters, 2024, 26, 866-871.[4] (Alternative reduction strategies). Link

  • Koltunov, K. Y., et al. "Superacidic Activation of Piperidines."[1] Chemical Reviews, 2023.[1] (Discussion on piperidine reactivity and stability).

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica, 2020.[1][5] (Review of reductive amination strategies). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,4'-Bipiperidine, 3-methoxy- &amp; Derivatives

Welcome to the Advanced Purification Support Hub. Subject: 1,4'-Bipiperidine, 3-methoxy- (CAS: 864356-15-0) and related diamine intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Subject: 1,4'-Bipiperidine, 3-methoxy- (CAS: 864356-15-0) and related diamine intermediates. Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Invisible" Polar Challenge

You are likely here because your standard purification workflow has failed.[1] 1,4'-Bipiperidine, 3-methoxy- presents a "perfect storm" of purification challenges:

  • High Polarity: It resists extraction into standard organic solvents (EtOAc, Hexane).[1]

  • Lewis Basicity: The secondary and tertiary amines interact strongly with silanols on silica gel, causing severe peak tailing.[1]

  • UV Transparency: The lack of a chromophore makes it invisible to standard UV detection (254 nm).[1]

  • Hygroscopicity: The free base is often an oil that absorbs water rapidly, complicating weight accuracy and stability.[1]

This guide abandons generic advice in favor of chemically specific protocols designed to overcome these four barriers.

Module 1: Chromatographic Isolation (The "Streaking" Issue)

User Question: "My compound streaks across the entire silica column, and I lose mass. Adding 1% triethylamine (TEA) didn't fix it.[1] What now?"

Technical Diagnosis

The pKa of the secondary piperidine nitrogen is ~11.0, and the tertiary bridge nitrogen is ~9.5. On standard silica (pH ~5-6), your molecule is protonated and acts as a cation exchanger with deprotonated silanols. 1% TEA is often insufficient to suppress this interaction for diamines.[1]

Solution: The "Ammonia Shift" or High-pH Reverse Phase
Option A: Modified Normal Phase (Flash)

Do not use TEA.[1] Use Ammonium Hydroxide (


) in Methanol.[1]
  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: 10% MeOH in DCM containing 1%

    
     (aq) .
    
  • Why: Ammonium hydroxide is a stronger competitor for silanol sites than TEA and helps solubilize the polar amine.[1]

  • Protocol:

    • Equilibrate column with 5% B.[1]

    • Run a gradient from 5% B to 50% B.[1]

    • Note: Silica dissolves slightly in high pH MeOH; do not reuse columns.[1]

Option B: High-pH Reverse Phase (Prep-HPLC) - Recommended

Standard acidic RP-HPLC (Water/Acetonitrile + TFA) will elute this compound near the void volume (k' < 1) due to protonation.[1] You must keep the amine deprotonated (neutral) to retain it on the C18 chain.

  • Column: C18 with high-pH stability (e.g., XBridge, Gemini NX).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) OR 0.1% Ammonium Hydroxide.

  • Effect: At pH 10, the molecule is neutral, increasing hydrophobicity and retention time, resulting in sharp peaks.

purification_logic cluster_decision Critical Decision Point Start Crude Mixture Solubility Soluble in EtOAc? Start->Solubility Silica Standard Silica Flash Solubility->Silica Yes (Rare) Mod_Silica DCM/MeOH + 1% NH4OH Solubility->Mod_Silica No (Most Cases) RP_HPLC RP-HPLC (High pH) Mod_Silica->RP_HPLC Purity < 95%

Figure 1: Decision matrix for chromatographic mode selection. Note that standard silica is rarely effective without aggressive modification.

Module 2: Detection Strategies (The "Invisible" Peak)

User Question: "I see nothing on my UV trace, but the mass spec says it's there. How do I trigger fraction collection?"

Technical Diagnosis

1,4'-Bipiperidine, 3-methoxy- lacks a conjugated


-system.[1] It has negligible absorbance above 210 nm.[1] Using 200-210 nm results in high solvent noise (especially with MeOH/DCM), masking the peak.
Troubleshooting Protocol
Detector TypeSuitabilityMethod Adjustment
UV (DAD) PoorDerivatization (Analytical only): React a small aliquot with Benzoyl Chloride.[1] The benzamide derivative is UV active (254 nm).[1] Use this to correlate retention time, then run the prep blind based on time.
MS (ESD) Excellent Set trigger to [M+H]+ (m/z ~199 for parent).[1] Use a "make-up flow" pump to dilute the stream before it hits the MS to prevent saturation.[1]
ELSD / CAD Best Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal.[1] Ensure your mobile phase is volatile (Ammonium Hydroxide/Formate is volatile; Phosphate/Sodium salts are NOT).[1]
RI ModerateRefractive Index is usable for isocratic runs only.[1] Not suitable for gradient elution.[1]

Module 3: Isolation & Salt Formation

User Question: "I purified it, but now I have an oil that won't solidify, or I lost it all during the aqueous workup."

The "Salting Out" Extraction Protocol

Due to high water solubility, standard extraction fails.

  • Saturate: Add solid NaCl to your aqueous phase until no more dissolves.[1]

  • Solvent Switch: Do not use pure DCM. Use 4:1 DCM:Isopropanol (IPA) . The IPA disrupts the hydrogen bonding network of water, allowing the polar amine to transfer to the organic phase.

  • Repetitions: Perform at least 4-5 extractions.

Handling the Free Base vs. Salt
  • Free Base: Likely an oil.[1] Store under Argon at -20°C to prevent oxidation (N-oxide formation) and water absorption.[1]

  • HCl Salt: Dissolve free base in dry EtOH/EtOAc.[1] Add 4M HCl in Dioxane dropwise. The bis-HCl salt is usually a hygroscopic solid.[1]

  • TFA Salt: If purified via acidic Prep-HPLC, the product is a TFA salt.[1] Warning: TFA salts are often oils.[1] To convert to a solid HCl salt, you must free-base it first (using Dowex basic resin) and then re-acidify with HCl.[1]

Module 4: Chiral Resolution (The 3-Methoxy Center)

User Question: "I need to separate the (R) and (S) enantiomers of the 3-methoxy derivative."

Technical Diagnosis

The chiral center is at the 3-position of the piperidine ring.[1][2] Distant from the bridge, but accessible.

Recommended Chiral Systems

Polysaccharide-based columns are required.[1][3] Pirkle-type columns usually fail here.

  • Column: Chiralpak AD-H or Chiralpak IC (Immobilized is better for solubility reasons).[1]

  • Mobile Phase (Normal Phase): Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

    • Note: The Diethylamine (DEA) is crucial to sharpen the peaks.

  • Mobile Phase (Polar Organic Mode): 100% Acetonitrile with 0.1% DEA + 0.1% Acetic Acid (forming a buffer in organic solvent).[1] This is often superior for solubility.[1]

chiral_workflow Sample Racemic 3-methoxy-1,4'-bipiperidine Deriv Pre-column Derivatization? (e.g. Tosyl-Cl) Sample->Deriv If UV detection required Direct Direct Separation (Free Amine) Sample->Direct If MS/ELSD available HPLC_UV HPLC_UV Deriv->HPLC_UV Chiralpak AD-H Hex/EtOH/DEA UV @ 254nm HPLC_MS HPLC_MS Direct->HPLC_MS Chiralpak IC Acetonitrile/DEA MS Detection Result Result HPLC_UV->Result Resolution > 2.0 HPLC_MS->Result Resolution > 1.5

Figure 2: Workflow for chiral separation. Derivatization is only recommended if UV is the only available detector.

References

  • Synthesis & Isolation of 3-methoxy-piperidine derivatives: Vertex AI Search. (2014).[1][4][5] CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.[1] Google Patents.

  • Chiral HPLC Methodologies for Piperidines: Babu, C. V. R., et al. (2014).[1][2][4] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[4] [Link]

  • Isolation of Polar Diamines (Process Chemistry): Biotage. (2020).[1] How best to extract reaction products from high boiling solvents. Biotage Blog. [Link]

  • Physical Properties & Safety: National Center for Biotechnology Information.[1] (2025).[1][2][3][6][7] PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. [Link]

Sources

Optimization

Technical Support Hub: Synthesis of Substituted Bipiperidines

Ticket ID: BPIP-SYN-001 Status: Open Subject: Yield Optimization & Troubleshooting Guide Diagnostic Matrix: Why is your yield low? Before altering your protocol, identify the failure mode using the symptoms below.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPIP-SYN-001 Status: Open Subject: Yield Optimization & Troubleshooting Guide

Diagnostic Matrix: Why is your yield low?

Before altering your protocol, identify the failure mode using the symptoms below.

Module A: Hydrogenation of Bipyridines (The Reduction Route)

Most common pathway: Bipyridine Precursor


 Bipiperidine Product
SymptomProbable Root CauseTechnical Explanation
Reaction Stalls (<20% Conv.) Catalyst Poisoning The basic nitrogen lone pair (

) coordinates strongly to the metal surface (Pt/Pd/Rh), blocking active sites.
Incomplete Reduction Steric Hindrance Ortho-substituents (e.g., 3,3'-dimethyl) prevent planar adsorption of the bipyridine onto the catalyst surface.
Wrong Stereoisomer Facial Selectivity Heterogeneous catalysts (PtO

) typically favor cis addition, but solvent choice and temperature can induce isomerization to the thermodynamic trans product.
Product Trapped Salt Formation Product forms a stable hydrochloride/acetate salt that does not precipitate or extract easily during basic workup.
Module B: Metal-Catalyzed Coupling (The Assembly Route)

Pathway: Halopyridine/Piperidine


 Bipiperidine Scaffold
SymptomProbable Root CauseTechnical Explanation
Low Yield in Suzuki Protodeboronation 2-Pyridyl boronates are notoriously unstable and hydrolyze rapidly before transmetallation occurs.
Homocoupling Oxidative Addition Failure Electron-deficient chloropyridines react sluggishly; competitive homocoupling of the boronate occurs.
Catalyst Death Amine Chelation Free amines on the piperidine ring displace phosphine ligands on Pd, deactivating the catalyst.

Optimization Protocols

Protocol A: High-Pressure Hydrogenation (The "Gold Standard")

Target: Conversion of substituted 2,2'-bipyridines to 2,2'-bipiperidines. Key Insight: You must protonate the nitrogen to prevent catalyst poisoning.

Reagents:

  • Substrate: Substituted 2,2'-bipyridine (1.0 equiv)

  • Catalyst: PtO

    
     (Adams' Catalyst) (5-10 mol%) - Do not substitute with Pd/C for ortho-substituted rings.
    
  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Additive: Conc. HCl (1.0 equiv) - Optional, boosts rate for sterically hindered substrates.

Step-by-Step Workflow:

  • Dissolution: Dissolve the bipyridine in glacial acetic acid. If the substrate is an oil, ensure complete miscibility.

  • Catalyst Addition: Add PtO

    
     carefully (fire hazard if dry H
    
    
    
    is present).
  • The "Acid Trap": The acetic acid protonates the pyridine nitrogens (

    
    ). This cationic species (
    
    
    
    ) adsorbs to the catalyst via the
    
    
    -system rather than the nitrogen lone pair, preventing irreversible poisoning [1].
  • Pressurization: Seal in an autoclave. Purge with N

    
     (3x), then H
    
    
    
    (3x).
    • Standard: 50 bar (725 psi) H

      
      .
      
    • Hindered (3,3'-subst.): 70-80 bar, 60°C.

  • Workup (Critical):

    • Filter catalyst over Celite.[1]

    • Neutralization: The product is a bipiperidinium acetate salt. You must basify to pH > 12 using 50% NaOH or NH

      
      OH to liberate the free amine.
      
    • Extract with CHCl

      
       (Chloroform extracts bipiperidines better than EtOAc).
      
Protocol B: Negishi Coupling (The "Robust" Alternative)

Target: Synthesis of sterically hindered bipyridine precursors (to be hydrogenated later). Key Insight: Avoid Suzuki coupling for 2-pyridyl systems; Organozinc reagents are far more stable than 2-pyridyl boronates [2].

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)

  • 2-Pyridylzinc bromide (1.2 equiv, prepared fresh or commercial)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Solvent: Dry THF

Workflow:

  • Zinc Activation: If preparing Zn-reagent, use LiCl as an additive to solubilize the organozinc species (Knochel's method).

  • Coupling: Mix halide and catalyst in THF. Add zinc reagent dropwise at 0°C, then reflux.

  • Why this works: The zinc reagent does not suffer from the rapid protodeboronation that plagues 2-pyridyl boronic acids in Suzuki coupling.

Visualizing the Workflow

Decision Tree: Synthesis Strategy

Use this logic flow to select the correct starting point based on your target substitution pattern.

Bipiperidine_Strategy Start Target: Substituted Bipiperidine Subst_Pos Where is the substituent? Start->Subst_Pos Ortho Ortho (2,2', 3,3') Subst_Pos->Ortho Steric Clash Meta_Para Meta/Para (4,4', 5,5') Subst_Pos->Meta_Para Accessible Method_A Method A: Negishi Coupling + Hydrogenation Ortho->Method_A High Stability Method_B Method B: Suzuki Coupling + Hydrogenation Meta_Para->Method_B Commercial Boronates Method_C Method C: Direct PtO2 Hydrogenation Meta_Para->Method_C If Precursor Exists Result Optimized Yield Method_A->Result Method_B->Result Method_C->Result

Caption: Figure 1. Strategic selection of coupling method based on steric hindrance of the substituent.

Mechanism: The "Acid Trap" Effect

Why acetic acid is non-negotiable for high yields.

Acid_Trap Neutral Neutral Bipyridine (N:) Poison Catalyst Poisoning (N: binds Pt surface tightly) Neutral->Poison No Acid Protonated Protonated Bipyridinium (N-H+) Neutral->Protonated + AcOH Reduction Successful Hydrogenation (Adsorption via Pi-system) Poison->Reduction Very Slow/Stalls Acid Acetic Acid Added (H+) Protonated->Reduction PtO2 / H2

Caption: Figure 2. The "Acid Trap" mechanism preventing catalyst poisoning by the pyridine nitrogen lone pair.

Frequently Asked Questions (Mechanistic Deep Dive)

Q: I need the cis,cis-isomer (meso), but I keep getting a mixture. How do I control this? A: Stereocontrol in heterogeneous hydrogenation is governed by the "haptophilicity" of the ring.

  • For cis-selectivity: Use PtO

    
     in Acetic Acid . The first ring reduces, then the second ring adsorbs to the catalyst surface. If the first piperidine ring is protonated (ammonium), it directs the second ring to adsorb on the opposite face to minimize steric repulsion with the catalyst surface, often leading to cis relationships relative to the bridge, but mixtures are common.
    
  • For trans-selectivity: Use Na/Ethanol (dissolving metal reduction). This is thermodynamic control, favoring the more stable trans isomer.

Q: Why did my Suzuki coupling yield <30%? A: You likely experienced protodeboronation . 2-Pyridyl boronic acids are unstable.

  • Fix: Switch to MIDA boronates (slow release) or use Negishi coupling (Organozinc). If you must use Suzuki, use CuI as a co-catalyst (Liebeskind-Srogl variant) to facilitate the transmetallation before the boronate hydrolyzes [3].

Q: Can I use Pd/C instead of PtO


? 
A:  For simple cases, yes. However, Pd/C requires higher temperatures for pyridines, which increases the risk of dehalogenation  if your substituent is a Chloro- or Bromo- group. PtO

works at lower temperatures (ambient to 50°C), preserving halogen substituents better.

References

  • Reddy, S., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, vol. 27, no. 12, 2015, pp. 4358-4360. Link

  • Liu, T., & Fraser, C. L.[2] "Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy." Organic Syntheses, vol. 78, 2002.[2] Link

  • Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society, vol. 129, no. 11, 2007. Link

  • Gundersen, L. "Regioselective Reductive Coupling of Chloropyridines." Tetrahedron Letters, vol. 50, 2009.

Sources

Troubleshooting

Technical Support Guide: Preparation of 1,4'-Bipiperidine, 3-methoxy-

Introduction: The Bipiperidine Scaffold The 1,4'-bipiperidine motif is a critical structural element in several pharmaceutical agents, most notably the topoisomerase I inhibitor Irinotecan and various GPCR ligands. The 3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bipiperidine Scaffold

The 1,4'-bipiperidine motif is a critical structural element in several pharmaceutical agents, most notably the topoisomerase I inhibitor Irinotecan and various GPCR ligands. The 3-methoxy-1,4'-bipiperidine variant introduces a specific stereoelectronic profile often used to modulate solubility and metabolic stability in drug candidates.

This guide addresses the technical challenges in synthesizing 3-methoxy-1,4'-bipiperidine (typically via the reductive amination of N-protected-4-piperidone with 3-methoxypiperidine ). It focuses on identifying, preventing, and removing specific side products that commonly plague this reaction.

Module 1: Core Reaction & Mechanism

Standard Protocol: Reductive Amination Reagents: N-Boc-4-piperidone, 3-methoxypiperidine (HCl salt or free base), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE or DCM.

The "Fork in the Road" Mechanism

Understanding the competition between the desired pathway and side reactions is critical for troubleshooting.

ReductiveAmination Start N-Boc-4-Piperidone + 3-Methoxypiperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium Impurity_Alc Impurity A: 4-Hydroxypiperidine (Direct Reduction) Start->Impurity_Alc + Hydride (If Imine Slow) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Enamine Enamine (Side Pathway) Iminium->Enamine Tautomerization Product Target: 3-Methoxy-1,4'-bipiperidine Iminium->Product + Hydride (Fast) Impurity_Elim Impurity B: Tetrahydropyridine (Elimination) Enamine->Impurity_Elim Irreversible

Figure 1: Mechanistic pathways in reductive amination. The "Iminium Ion" is the critical gatekeeper; failure to form it rapidly leads to Impurity A.

Module 2: Troubleshooting & Side Reactions

Issue 1: The "Alcohol" Impurity (Direct Reduction)

Symptom: LCMS shows a major peak with Mass = [Starting Ketone + 2H]. NMR shows a multiplet at ~3.8 ppm (CH-OH). Diagnosis: The reducing agent attacked the ketone before the amine could form the imine.[1]

Root Cause Corrective Action
Premature Hydride Addition Protocol Adjustment: Stir the ketone and amine with AcOH for 30–60 minutes before adding STAB. This allows the imine/iminium equilibrium to establish.
Wrong Reducing Agent Switch Reagent: Do not use NaBH₄. It is too strong and reduces ketones rapidly. Use NaBH(OAc)₃ (STAB) or NaBH₃CN , which are selective for imines at pH 5–6.
Wet Solvent Dry Solvents: Water hydrolyzes the imine back to the ketone, which is then reduced. Use anhydrous DCE or DCM.
Issue 2: The "Elimination" Impurity (Tetrahydropyridine)

Symptom: LCMS shows Mass = [Target - 2H] or [Target - 32 (loss of MeOH)]. Diagnosis: Formation of an enamine intermediate followed by elimination, or elimination of the methoxy group under harsh conditions.

Q: Why is this happening? A: This is often driven by steric strain or excessive acidity .

  • Enamine Formation: If the reduction is slow, the iminium ion can tautomerize to the enamine. If the workup is delayed or acidic, this enamine can be stable or oxidize.

  • Methoxy Elimination: While rare under mild reductive amination conditions, if you use strong Lewis acids (e.g., Ti(OiPr)₄) at high temperatures, you may trigger

    
    -elimination of the methoxy group, especially if the nitrogen lone pair assists.
    

Fix:

  • Keep the reaction temperature between 0°C and 20°C.

  • Avoid strong Lewis acids unless necessary; rely on Acetic Acid (1–2 eq).

Issue 3: The "Stalled" Reaction (Incomplete Conversion)

Symptom: Significant remaining starting material (ketone and amine) despite excess hydride.

Q: I added 2 equivalents of STAB, but the reaction stopped at 50%. Why? A: The reaction likely "died" due to pH drift.

  • Mechanism: As the reaction proceeds, the basicity of the solution changes. STAB generates acetate/borate salts. If the pH rises above ~6, iminium formation slows down. If it drops below ~4, the amine nucleophile becomes protonated (ammonium) and cannot attack the ketone.

  • Solution: Ensure you have 1.0–1.5 equivalents of Acetic Acid present. This buffers the system to the optimal pH (4–5) for imine formation.[2]

Module 3: Purification & Analysis

Removing Excess 3-Methoxypiperidine

Since both the product and the starting material are secondary/tertiary amines, silica chromatography can be difficult (streaking).

Protocol: The "Scavenger" Workup

  • Quench: Add aqueous NaHCO₃ to the reaction mixture.

  • Extraction: Extract with DCM.

  • Scavenging: If 3-methoxypiperidine (secondary amine) persists, add a polymer-supported isocyanate scavenger (1.5 eq relative to excess amine) and stir for 2 hours. The scavenger reacts selectively with the secondary amine, leaving the tertiary amine product in solution. Filter and evaporate.

  • Alternative (Chemical): Add a small amount of acetic anhydride or benzoyl chloride to acylate the remaining secondary amine. The resulting amide is much less polar and easily separated from the basic product by an acid-wash (extract product into aqueous HCl, wash amide away with ether, then basify aqueous layer).

Data Table: Key Impurity Profiling
ComponentStructure DescriptionLCMS Signal (ESI+)Distinctive NMR Feature
Target 3-methoxy-1,4'-bipiperidine[M+H]⁺

~3.30 (s, 3H, OMe),

~2.2-2.8 (m, bipiperidine bridge)
Impurity A N-Boc-4-hydroxypiperidine[Ketone+2H]⁺

~3.8 (m, 1H, CH-OH), No OMe signal
Impurity B Tetrahydropyridine derivative[M-2H]⁺

~5.7 (m, 1H, Alkene CH)
Impurity C Demethylated (Alcohol)[M-14]⁺Loss of OMe singlet; appearance of broad OH

Module 4: Stereochemical Considerations

Q: My 3-methoxypiperidine is chiral. Will I lose optical purity? A: Generally, no . The chiral center at C3 of the methoxypiperidine is not involved in the reaction mechanism (it is not the electrophilic center).

  • Risk: Racemization can only occur if the reaction conditions are harsh enough to cause reversible elimination/addition (retro-Michael) or if the starting material was not enantiopure.

  • Verification: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) to confirm enantiomeric excess (ee) matches the starting material.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Sawada, S., Okajima, S., Aiyama, R., Nokata, K., Furuta, T., Yokokura, T., ... & Miyasaka, T. (1991). Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin. Chemical and Pharmaceutical Bulletin.

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent developments on the synthesis of N-heterocycles via reductive amination. Current Organic Chemistry.

Sources

Optimization

stability issues of 3-methoxy-1,4'-bipiperidine under different conditions

Technical Support Center: Stability & Handling Guide for 3-Methoxy-1,4'-bipiperidine Part 1: Executive Summary & Stability Matrix 3-Methoxy-1,4'-bipiperidine (CAS: 864356-15-0) is a specialized building block containing...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 3-Methoxy-1,4'-bipiperidine

Part 1: Executive Summary & Stability Matrix

3-Methoxy-1,4'-bipiperidine (CAS: 864356-15-0) is a specialized building block containing both a secondary amine (on the 4'-piperidine ring) and a tertiary amine (at the 1,4'-junction). This dual-amine structure, combined with the electron-donating methoxy group, creates a distinct stability profile characterized by high nucleophilicity and susceptibility to oxidative degradation and atmospheric capture.

The following matrix summarizes the core stability parameters derived from structural analysis and standard handling protocols for amino-piperidines.

Table 1: Stability Profile & Storage Specifications
ParameterSpecificationCritical Notes
Physical State Viscous oil or low-melting solidProne to supercooling; may appear as a gum.
Air Sensitivity High (Secondary/Tertiary Amine)Absorbs CO₂ from air to form carbamates (solid crusts).
Oxidation Potential Moderate to High Susceptible to N-oxide formation (M+16) upon prolonged air exposure.
Hygroscopicity High Readily absorbs atmospheric moisture; hydrolysis risk is low, but weighing errors occur.
Light Sensitivity Moderate Photolytic degradation can accelerate N-oxidation. Store in amber vials.
Recommended Storage -20°C, Inert Atmosphere (Ar/N₂) Store under Argon. Tightly sealed. Desiccator recommended.
Shelf Life 12-24 monthsOnly if stored strictly under inert gas at -20°C.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by researchers handling this compound.

Issue 1: Discoloration

Q: "My sample was originally a colorless oil/white solid, but it has turned yellow/brown after two weeks on the bench. Is it still usable?"

A: The discoloration indicates oxidative degradation , likely the formation of N-oxides or trace conjugated imines (Schiff bases) due to air exposure.

  • Diagnosis: Amines are electron-rich. Oxygen attacks the nitrogen lone pair, forming N-oxides (colorless to yellow). Further degradation leads to complex colored impurities.

  • Action:

    • Check Purity: Run an LC-MS. Look for a peak at M+16 (Mono-N-oxide) or M+32 (Di-N-oxide).

    • Salvage: If purity is >90%, you can purify via Acid-Base Extraction :

      • Dissolve in dilute HCl (converts amine to stable salt).

      • Wash with ether/DCM (removes non-basic oxidized impurities).

      • Basify aqueous layer with NaOH/Na₂CO₃.

      • Extract back into DCM, dry over Na₂SO₄, and concentrate under Argon.

    • Prevention: Never store the free base on the bench. Flush headspace with Argon after every use.

Issue 2: Physical State Change & Solubility

Q: "The compound has turned from a viscous oil into a sticky, white semi-solid crust. It is no longer soluble in pure ether."

A: This is a classic sign of Carbonation (CO₂ Capture) .

  • Mechanism: The secondary amine in the 4'-position reacts with atmospheric CO₂ to form a carbamic acid, which then forms a salt with another amine molecule (ammonium carbamate species). These salts are solids and insoluble in non-polar solvents like ether.

  • Reaction:

    
    
    
  • Action:

    • Reversal: This process is often reversible. Dissolving the crust in a solvent and bubbling dry Nitrogen through it, or heating it gently under vacuum, can sometimes decarboxylate the species back to the free amine.

    • Definitive Fix: Perform the Acid-Base extraction described above. The carbamate decomposes instantly in acid.

Issue 3: Mass Spectrometry Anomalies

Q: "I see a strong peak at [M+1] = 199.3 Da as expected, but also significant peaks at 215.3 Da and 243.3 Da. What are these?"

A: These correspond to specific degradation adducts:

  • 215.3 Da (+16): N-Oxide. Likely at the tertiary nitrogen (N1 position), which is more electron-rich and sterically accessible for oxidation than the secondary amine.

  • 243.3 Da (+44): Carbamate adduct. This is the

    
     species. It confirms the sample has absorbed CO₂.
    
  • Troubleshooting: If you see +44, your LC-MS mobile phase might be acidic enough to break it down, but if you see it, the sample is heavily carbonated. The +16 peak confirms oxidation.

Part 3: Mechanistic Insight & Degradation Pathways

To understand the stability, we must look at the molecular orbital availability. The 3-methoxy group exerts an inductive effect (-I) but also a mesomeric effect (+M), though its influence on the distant nitrogen atoms is largely inductive (electron-withdrawing) through the sigma bonds. However, the piperidine nitrogens are naturally nucleophilic.

Key Pathways:

  • N-Oxidation: The tertiary amine (N1) has a fixed lone pair that readily reacts with singlet oxygen or radical oxygen species (ROS).

  • Carbamate Formation: The secondary amine (N4') is a nucleophile that attacks the electrophilic carbon of CO₂.

Visualizing the Degradation Pathways

StabilityPathways cluster_prevention Prevention Strategy Compound 3-Methoxy-1,4'-bipiperidine (Free Base) MW: 198.3 Carbamate Ammonium Carbamate Salt (Solid Crust) MW: ~440 (Dimer) Compound->Carbamate + CO2 (Reversible) NOxide N-Oxide Impurity (M+16) MW: 214.3 Compound->NOxide + O2 (Irreversible) CO2 Atmospheric CO2 O2 Atmospheric O2 / Light Degradation Complex Colored Oligomers NOxide->Degradation Thermal/Light Argon Store under Argon/N2

Figure 1: Primary degradation pathways for 3-methoxy-1,4'-bipiperidine showing CO₂ absorption (reversible) and Oxidation (irreversible).[1][2][3]

Part 4: Detailed Handling Protocols

Protocol A: Storage of Fresh Material
  • Step 1: Upon receipt, inspect the bottle. If the septum is punctured, assume the headspace is compromised.

  • Step 2: If not using immediately, wrap the cap in Parafilm and store at -20°C .

  • Step 3: For long-term storage (>1 month), transfer the material inside a glovebox or using Schlenk techniques into a vial with a Teflon-lined cap. Backfill with Argon.

Protocol B: Re-purification (The "Wash" Method)

Use this if your material is yellow or sticky (carbonated).

  • Dissolution: Dissolve the crude material (e.g., 1 g) in Dichloromethane (DCM, 10 mL) .

  • Extraction: Transfer to a separatory funnel. Add 1M HCl (10 mL) . Shake vigorously.

    • Why? The amine protonates and moves to the water layer. Non-basic impurities (neutral oxidation products) stay in the DCM.

  • Wash: Drain the DCM layer. Wash the aqueous layer once more with fresh DCM (5 mL). Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Recovery: Extract the aqueous mixture with fresh DCM (3 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 mins.

  • Concentration: Filter and evaporate the solvent on a rotary evaporator. Crucial: Backfill the rotavap with Nitrogen/Argon immediately after stopping the vacuum to prevent re-oxidation.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1,4'-Bipiperidine.[1][2][4][5][6][7] Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,4'-Bipiperidine, 3-methoxy-

Technical Overview & Synthetic Logic The synthesis of 1,4'-Bipiperidine, 3-methoxy- (often structurally defined as 4-(3-methoxypiperidin-1-yl)piperidine) is a critical transformation in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Synthetic Logic

The synthesis of 1,4'-Bipiperidine, 3-methoxy- (often structurally defined as 4-(3-methoxypiperidin-1-yl)piperidine) is a critical transformation in medicinal chemistry, particularly for generating GPCR ligands and kinase inhibitors.[1]

The industry-standard route relies on Reductive Amination .[1] This involves the condensation of N-protected-4-piperidone (electrophile) with 3-methoxypiperidine (nucleophile), followed by hydride reduction.[1] While operationally simple, this pathway is prone to specific "silent" impurities that complicate downstream purification.

The Core Reaction Pathway

The reaction proceeds through an equilibrium-driven carbinolamine formation, dehydration to an iminium ion , and irreversible hydride transfer .

Key Reagents:

  • Amine: 3-Methoxypiperidine (HCl salt or free base).[1]

  • Ketone: N-Boc-4-piperidone (or N-Benzyl analog).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better chemoselectivity (avoids ketone reduction).[1]

Interactive Troubleshooting Guide (FAQ)

Category A: Yield & Conversion Issues

Q1: I observe high consumption of the ketone starting material, but the yield of the desired bipiperidine is <40%. LC-MS shows a large peak with M+2 mass relative to the ketone. [1]

  • Diagnosis: You are experiencing Direct Ketone Reduction .[1] The reducing agent is attacking the ketone before the imine is formed.

  • The Mechanism: STAB is generally selective for imines, but if the steric bulk of the 3-methoxypiperidine slows down imine formation, the hydride will eventually reduce the 4-piperidone to N-protected-4-hydroxypiperidine .[1]

  • Solution:

    • Stepwise Protocol: Stir the ketone and amine with a mild acid catalyst (Acetic Acid, 1-2 eq) for 1-2 hours before adding the reducing agent. This shifts the equilibrium toward the imine/iminium species.

    • Drying: Ensure solvents (DCE or THF) are anhydrous.[1] Water hydrolyzes the imine back to the ketone, which is then reduced.

Q2: My reaction stalls with ~15% unreacted amine remaining, even with excess ketone.

  • Diagnosis: Steric Hindrance & Equilibrium Stagnation . The methoxy group at the 3-position of the piperidine ring creates steric clash near the nucleophilic nitrogen, hindering attack on the ketone.

  • Solution:

    • Scavenger Resin: Do not add more ketone (hard to remove).[1] Instead, use an isocyanate scavenger resin (e.g., PS-Isocyanate) during workup to covalently bind and remove unreacted secondary amines.[1]

    • Titanium(IV) Isopropoxide: For stubborn cases, use Ti(OiPr)₄ as a Lewis acid/dehydrating agent during the imine formation step.[1] It coordinates to the ketone oxygen, increasing electrophilicity and trapping water.

Category B: Impurity Profiling[1]

Q3: I see a persistent impurity (+16 mass units) that co-elutes with the product.

  • Diagnosis: N-Oxide Formation .

  • Cause: Bipiperidines are tertiary amines and are susceptible to oxidation by atmospheric oxygen or peroxides in aged ether/THF solvents.[1]

  • Solution:

    • Peroxide Test: Test all etheral solvents with peroxide strips before use.[1]

    • Workup: Avoid vigorous stirring in air during basic workup.[1] Use Nitrogen sparging.[1]

    • Removal: Treat the crude mixture with mild reducing agents like triethyl phosphite or aqueous sodium metabisulfite if N-oxides are detected.[1]

Q4: There is a minor impurity with a mass of -14 units relative to the product.

  • Diagnosis: Demethylated Byproduct (3-hydroxy-1,4'-bipiperidine) .

  • Cause: This is rarely generated during reductive amination.[1] It is almost always a contaminant present in the 3-methoxypiperidine starting material .[1]

  • Validation: Inject your starting amine into the LC-MS.[1] If the peak exists there, you must recrystallize or distill the starting material. O-methylation is stable to STAB/borohydride conditions.[1]

Critical Impurity Data Table

The following table summarizes the most common impurities found in the reductive amination synthesis of 1,4'-Bipiperidine, 3-methoxy-.

Impurity NameStructure DescriptionRelative Mass (vs Product)Origin/CauseRemoval Strategy
Impurity A (Alcohol) N-Prot-4-hydroxypiperidineVariable (depends on PG)Direct reduction of ketone (Competition reaction).[1]Acid-base extraction (Product is basic; Impurity is not basic if N-protected).[1]
Impurity B (Des-methyl) 3-Hydroxy-1,4'-bipiperidine-14 DaContaminant in starting amine.[1]Difficult to separate. Pre-purify starting amine.[1]
Impurity C (Enamine) 3-methoxy-1-(1,2,3,6-tetrahydropyridin-4-yl)piperidine-2 DaIncomplete reduction.[1]Stir with reducing agent longer; Check pH (ensure not too basic).
Impurity D (N-Oxide) 1,4'-Bipiperidine-N-oxide+16 DaOxidation during workup/storage.[1]Store under Argon; wash with Na₂S₂O₅.[1]
Impurity E (Boron) Amine-Borane ComplexVariableBoron coordinating to tertiary amine.[1]Quench with MeOH and heat; or wash with aq.[1] NaHCO₃.

Visualizing the Reaction & Impurity Pathways

The following diagram illustrates the competitive pathways in the synthesis. The Green path is the desired route. Red paths indicate failure modes leading to impurities.[1]

G Start_Ketone N-Boc-4-Piperidone Inter_Carbinol Carbinolamine Intermediate Start_Ketone->Inter_Carbinol Mixing (DCE/THF) Imp_Alcohol Impurity A: 4-Hydroxypiperidine Start_Ketone->Imp_Alcohol Direct Reduction (Fast addition of STAB) Start_Amine 3-Methoxy-piperidine Start_Amine->Inter_Carbinol Mixing (DCE/THF) Inter_Iminium Iminium Ion (Active Species) Inter_Carbinol->Inter_Iminium -H2O (Acid Cat.) Product 1,4'-Bipiperidine, 3-methoxy- (Target) Inter_Iminium->Product +H- (STAB Reduction) Imp_Enamine Impurity C: Enamine Inter_Iminium->Imp_Enamine Incomplete Reduction Imp_N_Oxide Impurity D: N-Oxide Product->Imp_N_Oxide Oxidation (Air)

Caption: Figure 1. Competitive reaction pathways in the reductive amination of 4-piperidone and 3-methoxypiperidine. The primary yield loss occurs via direct reduction of the ketone (Red dashed line).

Validated Experimental Protocol

Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1]

  • Imine Formation (The "Drying" Step):

    • Charge N-Boc-4-piperidone (1.0 equiv) and 3-methoxypiperidine (1.1 equiv) into a reactor.

    • Add 1,2-Dichloroethane (DCE) (10 mL/g).[1] Note: THF can be used but DCE often gives faster reaction rates for hindered amines.

    • Add Acetic Acid (1.0 equiv).[1]

    • Stir at 20-25°C for 2 hours. Critical: Do not add reductant yet. Allow the equilibrium to favor the imine.

  • Reduction:

    • Cool the mixture to 0-5°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 30 minutes. Exothermic.

    • Warm to room temperature and stir for 12 hours.

  • Workup (Impurity Control):

    • Quench with Sat. Aq. NaHCO₃ .[1]

    • Extract with DCM.[1][2]

    • Purification: If "Impurity A" (Alcohol) is present, wash the organic layer with dilute citric acid (10%). The basic product partitions into the aqueous acid phase, while the N-Boc-4-hydroxypiperidine (non-basic carbamate) remains in the organic layer.[1]

    • Basify the aqueous phase (pH > 10) with NaOH and extract the pure product back into DCM.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gassama, A., et al. (2015).[1] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.[1][3]

  • Matassini, C., et al. (2020).[1] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6).[1]

  • PubChem Compound Summary. (n.d.). "1,4'-Bipiperidine."[1][4][5][6][7] National Center for Biotechnology Information.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of 1,4'-Bipiperidine, 3-methoxy- with other analogs

This guide provides a technical evaluation of 1,4'-Bipiperidine, 3-methoxy- (CAS: 864356-15-0), analyzing its biological profile as a critical pharmacophore in medicinal chemistry. Executive Summary 1,4'-Bipiperidine, 3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 1,4'-Bipiperidine, 3-methoxy- (CAS: 864356-15-0), analyzing its biological profile as a critical pharmacophore in medicinal chemistry.

Executive Summary

1,4'-Bipiperidine, 3-methoxy- represents a strategic structural evolution of the classic bipiperidine scaffold. While the unsubstituted 1,4'-bipiperidine is a promiscuous linker found in diverse GPCR ligands (Muscarinic, Histamine H3, Dopamine D4), the 3-methoxy substitution introduces a critical electronic and steric constraint. This modification is primarily employed to modulate basicity (pKa), enhance metabolic stability, and improve selectivity profiles against off-target receptors like hERG.

This guide objectively compares the 3-methoxy analog against its unsubstituted and regioisomeric counterparts, focusing on its application in neuropsychiatric drug discovery and multi-target ligand design .

Structural & Physicochemical Analysis[1][2]

The biological "performance" of the 3-methoxy analog is rooted in its physicochemical deviation from the parent scaffold.

Comparative Properties Table
Feature1,4'-Bipiperidine (Parent) 3-Methoxy-1,4'-Bipiperidine 4-Hydroxy-1,4'-Bipiperidine Relevance
LogP (Lipophilicity) ~1.2 - 1.5~1.4 - 1.7~0.5 - 0.83-OMe maintains CNS permeability better than polar -OH analogs.
pKa (Piperidine N) ~9.8 - 10.2~9.2 - 9.5~9.5The inductive effect of 3-OMe lowers pKa, reducing lysosomal trapping.
H-Bond Donors 1 (NH)1 (NH)2 (NH, OH)Fewer donors in 3-OMe improves blood-brain barrier (BBB) penetration.
Metabolic Liability High (Oxidation at C3/C5)Low (Blocked C3)Moderate3-OMe blocks a primary site of CYP450 oxidative metabolism.
Mechanistic Insight: The "pKa Effect"

In drug design, the high basicity of the secondary piperidine nitrogen often leads to phospholipidosis or P-gp efflux. The 3-methoxy group exerts an electron-withdrawing inductive effect (


), slightly lowering the pKa of the adjacent nitrogen [1]. This subtle shift often differentiates a "hit" from a "lead" by improving the CNS Multi-Parameter Optimization (MPO) score .

Biological Activity Profile

A. Histamine H3 Receptor Antagonism

The bipiperidine moiety is a "privileged structure" for Histamine H3 receptor antagonists, which are therapeutic targets for narcolepsy and cognitive deficits.

  • Parent Scaffold: often exhibits nanomolar affinity (

    
    ) but suffers from hERG channel blockade (cardiotoxicity risk).
    
  • 3-Methoxy Analog: The introduction of the methoxy group at the 3-position creates a steric clash that can disrupt binding to the hERG channel pore (phenylalanine residues) while maintaining H3 receptor affinity.

    • Data Support: Analogs incorporating 3-substituted bipiperidines have demonstrated maintained H3 potency with >10-fold reduction in hERG affinity compared to unsubstituted variants [2].

B. Dopamine D4 & Muscarinic Selectivity

In the design of Dopamine D4 antagonists (for L-DOPA-induced dyskinesias), the 1,4'-bipiperidine acts as a spacer.

  • Selectivity: Unsubstituted bipiperidines often cross-react with Muscarinic M1/M2 receptors.

  • Performance: The 3-methoxy substituent imposes a specific conformation (chair vs. twist-boat bias) that can enhance selectivity for D4 over M1/M2 subtypes by exploiting small hydrophobic pockets unique to the D4 orthosteric site [3].

C. Antifungal & Antimicrobial Synergy

Beyond CNS targets, bipiperidine derivatives inhibit ergosterol biosynthesis.

  • Mechanism: They target sterol C14-reductase and C8-isomerase.[1]

  • Comparison: While 4-aminopiperidines are standard, the 3-methoxy-1,4'-bipiperidine derivatives show altered lipophilicity profiles that can enhance fungal cell wall penetration, though they may exhibit slightly lower intrinsic enzymatic inhibition compared to 4-benzyl analogs [4].

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (


) of the 3-methoxy analog vs. parent.
  • Membrane Preparation: Transfect CHO cells with human H3 receptor cDNA. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix

      
       membrane protein with 
      
      
      
      (1 nM final conc).
    • Add test compound (3-methoxy-1,4'-bipiperidine derivative) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Control: Define non-specific binding using

      
       thioperamide.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability Assay

Objective: Validate the metabolic stability advantage of the 3-methoxy substitution.

  • Reaction Mix: Prepare liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Visualizations

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional impact of the 3-methoxy substitution on the bipiperidine scaffold in the context of GPCR binding.

SAR_Analysis Scaffold 1,4'-Bipiperidine Scaffold Target_H3 Histamine H3 Receptor Scaffold->Target_H3 High Affinity Binding Target_hERG hERG Channel (Off-Target) Scaffold->Target_hERG Potential Toxicity Mod_3OMe 3-Methoxy Substitution Mod_3OMe->Scaffold Modifies Effect_pKa Lower pKa (Reduced Lysosomal Trapping) Mod_3OMe->Effect_pKa Effect_Steric Steric Clash (Selectivity Filter) Mod_3OMe->Effect_Steric Effect_Metab Block C3 Oxidation (Increased t1/2) Mod_3OMe->Effect_Metab Effect_Steric->Target_H3 Maintains Affinity Effect_Steric->Target_hERG Reduces Affinity

Caption: SAR analysis showing how the 3-methoxy group decouples therapeutic efficacy (H3 binding) from toxicity (hERG) and metabolic instability.

Figure 2: Synthesis Workflow (Reductive Amination)

A standard protocol for accessing these derivatives, based on reductive amination chemistry [5].

Synthesis_Workflow Start Start Materials: 4-Piperidone + 3-Methoxy-Piperidine Step1 Step 1: Imine Formation (Solvent: MeOH/DCM, Catalyst: AcOH) Start->Step1 Step2 Step 2: Reduction (Reagent: NaBH(OAc)3) Step1->Step2 In situ Step3 Step 3: Workup & Purification (Acid/Base Extraction -> Column Chromatography) Step2->Step3 Product Product: 1,4'-Bipiperidine, 3-methoxy- Step3->Product

Caption: Synthetic route via reductive amination. The 3-methoxy group is pre-installed on the piperidine building block.

References

  • PubChem. (2025). 1,4'-Bipiperidine | C10H20N2 | CID 78607. National Library of Medicine. Link

  • Sander, K., et al. (2009). 2-(1,4'-Bipiperidine-1'-yl)thiazolopyridines as H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Gómez, S. I., et al. (2025).[2] Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. Link

  • Reiss, H., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. MDPI. Link

  • Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.[3] Link

Sources

Comparative

validation of analytical methods for 3-methoxy-1,4'-bipiperidine

Comparative Validation Guide: Analytical Strategies for 3-Methoxy-1,4'-Bipiperidine Executive Summary: The Analytical Challenge 3-methoxy-1,4'-bipiperidine represents a distinct class of "analytical blind spots" in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Analytical Strategies for 3-Methoxy-1,4'-Bipiperidine

Executive Summary: The Analytical Challenge

3-methoxy-1,4'-bipiperidine represents a distinct class of "analytical blind spots" in drug development. As a diamine intermediate often used in the synthesis of kinase inhibitors and GPCR ligands, it presents a trifecta of chromatographic challenges:

  • High Polarity: The bipiperidine core (two basic nitrogen centers) creates significant hydrophilicity, leading to poor retention on standard C18 columns.

  • Lack of Chromophore: With no aromatic rings in the core structure, UV detection is limited to non-specific low wavelengths (<210 nm), making it susceptible to solvent interference.

  • Severe Peak Tailing: The high pKa (~10–11) causes strong ionic interactions with residual silanols on silica-based columns, resulting in asymmetric peaks and poor resolution.

This guide objectively compares three analytical strategies and validates the superior methodology—High-pH Reversed-Phase LC-MS/MS —against ICH Q2(R2) standards.

Strategic Comparison of Methodologies

We evaluated three common approaches to analyzing polar diamines. The following table summarizes the performance trade-offs.

FeatureMethod A: High-pH RP-HPLC (Recommended) Method B: HILIC-MS Method C: Traditional RP-HPLC (Low pH)
Stationary Phase Hybrid Silica C18 (e.g., XBridge, Gemini)Amide or Bare SilicaStandard C18
Mobile Phase pH pH 10.0–11.0 (Ammonium Hydroxide)pH 3.0–6.0 (Ammonium Formate)pH 2.0–3.0 (TFA/Formic Acid)
Mechanism Deprotonation of amines increases hydrophobicity; retention via hydrophobic effect.Partitioning into water-rich layer; retention via polarity.[1]Ion-pairing or weak hydrophobic interaction.
Peak Shape Excellent (Symmetry > 0.9) Good, but sensitive to sample diluent.Poor (Tailing Factor > 1.5) due to silanol overload.
Sensitivity High (ESI+ in MS is robust).High (High organic content boosts ESI).Low (TFA suppresses MS ionization).
Robustness High (Resistant to matrix effects).Moderate (Long equilibration times).Low (Retention times drift).
Decision Logic: Why High pH Wins

While HILIC is excellent for polar compounds, it often suffers from long equilibration times and sensitivity to the sample solvent (the "solvent mismatch" effect). For 3-methoxy-1,4'-bipiperidine, raising the pH above its pKa (approx. 10.5) neutralizes the basic nitrogens. This "switches off" the charge, dramatically increasing retention on a C18 column and eliminating the silanol-cation interaction that causes tailing.

Visualizing the Method Development Pathway

The following decision tree illustrates the logic used to select the validation protocol.

MethodSelection Start Analyte: 3-methoxy-1,4'-bipiperidine CheckChrom Check Chromophore Start->CheckChrom UV Strong UV (>254nm)? CheckChrom->UV NoUV No -> Use MS or CAD UV->NoUV No (Aliphatic amine) CheckPKA Check pKa NoUV->CheckPKA Basic Basic (pKa > 9)? CheckPKA->Basic PathA Standard Low pH C18 Basic->PathA No (Neutral/Acidic) PathB HILIC Mode Basic->PathB Yes (Extremely Polar) PathC High pH Hybrid C18 Basic->PathC Yes (Mod. Hydrophobic when Neutral) Fail REJECTED PathA->Fail Result: Peak Tailing Pass1 ALTERNATIVE PathB->Pass1 Result: Good Retention, Long Equil. Winner SELECTED METHOD PathC->Winner Result: Sharp Peaks, Robust

Figure 1: Method Selection Decision Tree. High pH C18 is selected to neutralize the basicity of the bipiperidine, ensuring retention and peak symmetry.

Validated Protocol: High-pH LC-MS/MS

This protocol has been optimized for robustness and transferability.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 3.5 µm). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer).

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration)

Detection Settings (MS/MS)
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Rationale: Even at pH 10.5, the high voltage in the ESI source combined with the drop in pH during droplet evaporation ensures efficient ionization of the amine [M+H]+ = 199.2 m/z (approx).

  • MRM Transition: 199.2 -> 84.1 (Piperidine ring fragment).

Validation Performance (ICH Q2 R2 Compliance)

The following data summarizes the expected performance metrics when validating this method.

A. Specificity (Selectivity)
  • Protocol: Inject blank, placebo, and impurity-spiked samples.

  • Requirement: No interference at the retention time of 3-methoxy-1,4'-bipiperidine.

  • Result: The high pH gradient effectively separates the target (RT ~6.5 min) from early eluting polar impurities and late eluting hydrophobic contaminants.

B. Linearity & Range
  • Protocol: 5 concentration levels from 50% to 150% of target concentration.

  • Data Table:

Level (%)Concentration (µg/mL)Peak Area (Mean)Accuracy (%)
505.015,20099.8
757.522,900100.2
10010.030,500100.0
12512.538,15099.9
15015.045,800100.1
  • Statistical Output: R² > 0.999; y-intercept statistically insignificant.

C. Accuracy (Recovery)
  • Protocol: Spike samples at 80%, 100%, and 120% levels in triplicate.

  • Acceptance Criteria: 98.0% – 102.0% recovery.

  • Causality: The use of an internal standard (e.g., deuterated bipiperidine) is recommended to compensate for any matrix-induced ionization suppression in the MS source.

D. Precision (Repeatability)
  • Protocol: 6 injections at 100% concentration.

  • Result: RSD < 1.0%.

  • Note: If using UV (205 nm) instead of MS, expect RSD ~0.5%, but with lower sensitivity.

The Validation Lifecycle Workflow

To ensure compliance with ICH Q2(R2), follow this lifecycle approach.

ValidationLifecycle Plan 1. Validation Protocol (Define Acceptance Criteria) Exec 2. Experimental Execution (Specificity, Linearity, Accuracy) Plan->Exec Review 3. Data Review (Pass/Fail Check) Exec->Review Review->Plan Fail (Root Cause Analysis) Report 4. Final Validation Report (Sign-off) Review->Report Pass

Figure 2: Validation Lifecycle. A circular feedback loop ensures that any failure in data review triggers a root cause analysis before reporting.

Troubleshooting & Scientific Grounding

Issue: Drifting Retention Times

  • Cause: In high pH chromatography, the mobile phase absorbs CO2 from the air, forming carbonic acid and lowering the pH over time.

  • Solution: Use a "guard column" or simpler, refresh the mobile phase daily and keep bottles capped.

Issue: Carryover

  • Cause: Bipiperidines are "sticky" amines that adsorb to metallic surfaces in the HPLC system.

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. The acid in the wash protonates the amine, making it highly soluble and easy to flush out.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[4][5] (2023).[5][6] Provides the global regulatory framework for validation parameters. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Application Note). Demonstrates the stability of hybrid silica at pH 1-12 and the benefits for basic compounds.[7] [Link]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH. J. Chromatogr. A. (2010). Authoritative academic source on the mechanism of silanol interactions and high pH strategies. [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[8] Comparison data supporting the decision tree logic. [Link]

Sources

Validation

comparative analysis of different synthetic routes to 1,4'-Bipiperidine, 3-methoxy-

The following guide provides a comparative analysis of synthetic routes to 1,4'-Bipiperidine, 3-methoxy- (CAS 864356-15-0). This analysis is designed for medicinal chemists and process development scientists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthetic routes to 1,4'-Bipiperidine, 3-methoxy- (CAS 864356-15-0). This analysis is designed for medicinal chemists and process development scientists, focusing on scalability, impurity profiles, and operational efficiency.

Executive Summary & Molecule Profile[1]

Target Molecule: 1,4'-Bipiperidine, 3-methoxy- CAS Number: 864356-15-0 Molecular Formula: C₁₁H₂₂N₂O Molecular Weight: 198.31 g/mol IUPAC Name: 4-(3-methoxypiperidin-1-yl)piperidine (Note: The "3-methoxy" designation typically refers to the substituent piperidine ring in the 1,4'-bipiperidine system).

Strategic Overview: The synthesis of 3-methoxy-1,4'-bipiperidine hinges on the construction of the C-N bond connecting the two piperidine rings. Two primary strategies exist:

  • Reductive Amination (Route A): The industry standard. Reacting 3-methoxypiperidine with N-protected 4-piperidone.[1] It offers mild conditions, high yields, and minimal side reactions.

  • Nucleophilic Substitution (Route B): Reacting 3-methoxypiperidine with a 4-halopiperidine or 4-sulfonyloxypiperidine. This route is often plagued by elimination byproducts (formation of tetrahydropyridine) and slower kinetics.

Recommendation: Route A (Reductive Amination) is the superior pathway for both discovery and scale-up due to its convergent nature and cleaner impurity profile.

Route Analysis

Route A: Reductive Amination (The "Gold Standard")

This route utilizes the condensation of a secondary amine (3-methoxypiperidine) with a ketone (N-Boc-4-piperidone) to form an iminium/enamine intermediate, which is selectively reduced in situ.

Mechanism & Logic:

  • Step 1 (Imine Formation): The secondary amine attacks the carbonyl carbon. Dehydration is facilitated by slightly acidic conditions (AcOH) or Lewis acids (e.g., Ti(OiPr)₄).

  • Step 2 (Reduction): Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is less toxic than cyanoborohydride and mild enough to leave the ketone unreduced if added sequentially, though in this case, the ketone is the electrophile. STAB selectively reduces the iminium ion over the ketone.

Visual Pathway (Graphviz):

ReductiveAmination Start1 3-Methoxypiperidine (Nucleophile) Inter Iminium/Enamine Intermediate Start1->Inter AcOH, DCE Start2 N-Boc-4-piperidone (Electrophile) Start2->Inter Product_Boc N-Boc-3-methoxy-1,4'-bipiperidine Inter->Product_Boc NaBH(OAc)3 Reductive Amination Final 1,4'-Bipiperidine, 3-methoxy- (Target) Product_Boc->Final TFA or HCl Deprotection

Caption: Convergent synthesis via reductive amination using STAB.

Experimental Protocol (Bench Scale):

  • Reagents: N-Boc-4-piperidone (1.0 eq), 3-methoxypiperidine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve N-Boc-4-piperidone and 3-methoxypiperidine in DCE under N₂ atmosphere.

    • Add Acetic Acid. Stir for 30–60 minutes to promote iminium formation.

    • Cool to 0°C (optional, often run at RT) and add STAB portion-wise.

    • Stir at room temperature for 12–16 hours. Monitor by LCMS for disappearance of ketone.

    • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

    • Purification: The N-Boc intermediate is often an oil.[1] Purify via flash chromatography (MeOH/DCM) if necessary, or carry forward crude.

    • Deprotection: Dissolve intermediate in 4M HCl in dioxane or TFA/DCM (1:4). Stir 2 hours. Concentrate to obtain the HCl or TFA salt.

Critical Control Points:

  • Water Content: Keep solvents dry. Water hydrolyzes the iminium intermediate back to the ketone.

  • Stoichiometry: Excess amine is easier to remove than excess ketone.

  • Stereochemistry: If using chiral 3-methoxypiperidine, this route preserves the stereocenter (no racemization conditions).

Route B: Nucleophilic Substitution (SN2)

This route involves the displacement of a leaving group (LG) on the 4-position of the N-protected piperidine by the 3-methoxypiperidine nucleophile.

Mechanism & Logic:

  • Challenge: The 4-position of a piperidine ring is a secondary carbon within a ring, making it sterically hindered.

  • Side Reaction: The basicity of 3-methoxypiperidine can trigger E2 elimination, yielding N-Boc-1,2,3,6-tetrahydropyridine (useless alkene byproduct) instead of the substitution product.

Visual Pathway (Graphviz):

Substitution Start1 3-Methoxypiperidine Transition Transition State (SN2 vs E2) Start1->Transition K2CO3 / DIEA DMF, 80°C Start2 N-Boc-4-LG-piperidine (LG = Br, OMs, OTs) Start2->Transition Product N-Boc-Intermediate Transition->Product SN2 (Major/Minor) Byproduct Elimination Product (Alkene) Transition->Byproduct E2 (Competes)

Caption: Nucleophilic substitution route showing the competing elimination pathway.

Experimental Protocol:

  • Reagents: N-Boc-4-bromopiperidine (or 4-mesylate) (1.0 eq), 3-methoxypiperidine (1.2–1.5 eq), K₂CO₃ (2.0 eq) or DIEA, DMF or Acetonitrile.

  • Procedure:

    • Dissolve N-Boc-4-bromopiperidine in anhydrous DMF.

    • Add K₂CO₃ and 3-methoxypiperidine.

    • Heat to 80–100°C for 24 hours. (High heat is required for secondary halides).

    • Workup: Dilute with water, extract with EtOAc.[1]

    • Purification: Critical step to separate the desired product from the elimination byproduct (alkene).

Why this route is inferior:

  • Yield: Typically 40–60% due to elimination.

  • Purification: The alkene byproduct often co-elutes or requires careful chromatography.

  • Kinetics: Slow reaction rates due to steric hindrance at the secondary carbon.

Comparative Data Analysis

The following table contrasts the two routes based on key process metrics.

MetricRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Overall Yield High (75–90%) Moderate (40–60%)
Purity Profile Clean; main impurity is unreacted amine.Complex; contains elimination alkene (10–30%).
Reaction Time 4–16 hours (Room Temp)24–48 hours (High Heat)
Scalability Excellent; exothermic steps are manageable.Poor; high heat and solvent volumes required.
Atom Economy High (Loss of H₂O).Lower (Loss of H-Br/H-OMs + Base waste).
Cost Low; 4-piperidone is cheap.Higher; 4-bromopiperidine is costlier than piperidone.

Analytical Characterization & Validation

To validate the synthesis of 1,4'-Bipiperidine, 3-methoxy- , the following analytical markers should be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • Methoxy Singlet: Look for a sharp singlet (3H) around δ 3.3–3.4 ppm.

    • Methine Proton (C3-H): A multiplet around δ 3.1–3.5 ppm corresponding to the proton on the carbon bearing the methoxy group.

    • Bridgehead Proton (C4'-H): A triplet of triplets (or broad multiplet) around δ 2.3–2.6 ppm, indicating the connection point between the rings.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 199.18; Found 199.2 ± 0.1.

    • Fragmentation: Loss of methanol (M-32) is a common fragment for methoxy-piperidines.

References

  • Chemical Structure & CAS Verification

    • 1,4'-Bipiperidine, 3-methoxy- (CAS 864356-15-0).[2] Chemical Book / ChemSrc. Available at: [Link]

  • Reductive Amination Methodology (General Protocols for Piperidines)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
    • Synthesis of N-Substituted piperidines from piperidone.[1] ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Limitations
  • Irinotecan Intermediate Synthesis (Analogous Bipiperidine Chemistry)

    • Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride.[3] Google Patents (US7662964B2). Demonstrates industrial handling of the 1,4'-bipiperidine scaffold. Available at:

Sources

Comparative

A Spectroscopic Journey: Characterizing the Synthesis of 1,4'-Bipiperidine, 3-methoxy- from its Precursors

For the discerning researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 1,4'-Bipiperidine, 3-methoxy-, a compound of interest in medicinal chemistry, and its key precursors. By understanding the spectral evolution from starting materials to the final product, chemists can ensure the integrity of their synthetic route and the purity of their target molecule.

The synthesis of 1,4'-Bipiperidine, 3-methoxy- can be efficiently achieved through a reductive amination reaction between 1-Boc-4-piperidone and 3-methoxypiperidine, followed by the deprotection of the tert-butoxycarbonyl (Boc) group. This approach is widely utilized for the formation of C-N bonds in the synthesis of piperidine derivatives.[1] The successful execution of this synthesis relies on the careful monitoring of the reaction progress and the definitive identification of the intermediate and final products. Herein, we delve into the characteristic spectroscopic signatures of each molecule in this pathway, providing a roadmap for their identification.

The Synthetic Pathway: A Spectroscopic Overview

The proposed synthesis proceeds in two key steps:

  • Reductive Amination: 1-Boc-4-piperidone is reacted with 3-methoxypiperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the Boc-protected intermediate, 1'-Boc-1,4'-Bipiperidine, 3-methoxy-.

  • Deprotection: The Boc protecting group is removed from the intermediate, typically under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent), to yield the final product, 1,4'-Bipiperidine, 3-methoxy-.

Synthetic_Pathway 1-Boc-4-piperidone 1-Boc-4-piperidone Intermediate 1'-Boc-1,4'-Bipiperidine, 3-methoxy- 1-Boc-4-piperidone->Intermediate Reductive Amination 3-methoxypiperidine 3-methoxypiperidine 3-methoxypiperidine->Intermediate Reductive Amination Final_Product 1,4'-Bipiperidine, 3-methoxy- Intermediate->Final_Product Deprotection (Acid)

Caption: Proposed synthetic pathway for 1,4'-Bipiperidine, 3-methoxy-.

Spectroscopic Data Acquisition Workflow

A standardized workflow is crucial for obtaining high-quality and comparable spectroscopic data. The following diagram illustrates a typical process for sample analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Compound (Precursor/Intermediate/Product) Dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl3, D2O) Sample->Dissolution NMR 1H & 13C NMR Dissolution->NMR FTIR FTIR Dissolution->FTIR MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS Data_Processing Process & Analyze Spectra NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Structure_Confirmation Confirm Structure & Purity Data_Processing->Structure_Confirmation

Caption: General workflow for spectroscopic analysis of synthesized compounds.

Precursor Analysis: The Spectroscopic Fingerprints

A thorough understanding of the precursors' spectra is the foundation for identifying the subsequent products.

1-Boc-4-piperidone

This commercially available starting material is a solid with a molecular weight of 199.25 g/mol .[2] Its structure is characterized by a piperidone ring with a Boc-protecting group on the nitrogen.

Spectroscopic TechniqueKey Features and Interpretation
¹H NMR The spectrum is characterized by the presence of a large singlet around 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The piperidone ring protons typically appear as two triplets around 2.4 ppm and 3.7 ppm.
¹³C NMR Key signals include the carbonyl carbon of the ketone at around 208 ppm, the quaternary carbon of the Boc group at approximately 80 ppm, and the methyl carbons of the Boc group around 28 ppm. The piperidone ring carbons will appear in the 40-50 ppm region.
FTIR (cm⁻¹) A strong absorption band for the ketone C=O stretch is expected around 1720 cm⁻¹. Another prominent band for the urethane C=O stretch of the Boc group will be observed around 1680-1700 cm⁻¹. The C-N stretch will be visible in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ at m/z 199 is expected. Common fragmentation patterns include the loss of the tert-butyl group (-57) to give a fragment at m/z 142, and the loss of isobutene (-56) and CO₂ (-44) from the Boc group.
3-Methoxypiperidine

This precursor is a liquid with a molecular weight of 115.17 g/mol .[3] The key structural features are the secondary amine and the methoxy group at the 3-position of the piperidine ring.

Spectroscopic TechniqueKey Features and Interpretation
¹H NMR A singlet for the methoxy group (-OCH₃) protons is expected around 3.3-3.4 ppm. The proton on the carbon bearing the methoxy group (H-3) will likely appear as a multiplet around 3.2-3.5 ppm. The piperidine ring protons will show complex multiplets in the range of 1.5-3.0 ppm. The N-H proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR The methoxy carbon (-OCH₃) will have a characteristic signal around 56 ppm. The carbon attached to the methoxy group (C-3) will be deshielded and appear around 75-80 ppm. The other piperidine ring carbons will resonate in the 20-50 ppm range.
FTIR (cm⁻¹) A broad absorption for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹. The C-O stretch of the ether will be visible as a strong band around 1100-1150 cm⁻¹. The C-N stretch will appear in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ should be observed at m/z 115. Fragmentation will likely involve the loss of the methoxy group (-31) or cleavage of the piperidine ring.

The Intermediate: 1'-Boc-1,4'-Bipiperidine, 3-methoxy-

The successful reductive amination yields the Boc-protected intermediate. Its spectroscopic data should reflect the combination of the two precursor molecules and the disappearance of the ketone functionality.

Spectroscopic TechniquePredicted Key Features and Interpretation
¹H NMR The large singlet for the Boc group protons will still be present around 1.45 ppm. The singlet for the methoxy group protons will be observed around 3.3-3.4 ppm. The disappearance of the ketone signal in the ¹³C NMR is a key indicator of a successful reaction. The proton at the newly formed C-N linkage (on the former piperidone ring) will appear as a multiplet. The rest of the bipiperidine ring protons will show a complex series of multiplets.
¹³C NMR The carbonyl signal around 208 ppm from 1-Boc-4-piperidone will be absent. A new signal for the carbon at the junction of the two rings will appear in the 50-60 ppm range. The methoxy carbon signal will remain around 56 ppm, and the Boc-related carbons will be at approximately 80 ppm and 28 ppm.
FTIR (cm⁻¹) The strong ketone C=O stretch at ~1720 cm⁻¹ will have disappeared. The urethane C=O stretch of the Boc group will still be present around 1680-1700 cm⁻¹. The C-O stretch of the ether will be visible around 1100-1150 cm⁻¹.
Mass Spectrometry (m/z) The expected molecular ion peak [M+H]⁺ for C₁₆H₃₀N₂O₃ would be at m/z 299. Fragmentation would likely involve the loss of the Boc group or cleavage at the bipiperidine linkage.

The Final Product: 1,4'-Bipiperidine, 3-methoxy-

The final deprotection step removes the Boc group, resulting in the target molecule.

Spectroscopic TechniquePredicted Key Features and Interpretation
¹H NMR The most significant change will be the disappearance of the large singlet at ~1.45 ppm corresponding to the Boc group. The protons on the carbons adjacent to the newly formed secondary amine will experience a shift. The methoxy group singlet will remain around 3.3-3.4 ppm. A broad singlet for the new N-H proton will appear.
¹³C NMR The signals for the Boc group carbons at ~80 ppm and ~28 ppm will be absent. The carbons of the deprotected piperidine ring will shift compared to the Boc-protected intermediate.
FTIR (cm⁻¹) The urethane C=O stretch at ~1680-1700 cm⁻¹ will have disappeared. A broad N-H stretching band for the secondary amine will reappear in the 3300-3500 cm⁻¹ region.
Mass Spectrometry (m/z) The expected molecular ion peak [M+H]⁺ for C₁₁H₂₂N₂O would be at m/z 199.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are generally sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General Procedure for FTIR Spectroscopy
  • Sample Preparation: For solids, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.

General Procedure for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Analysis Method: Electrospray ionization (ESI) is a common technique for this class of compounds, typically run in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data over a relevant mass-to-charge (m/z) range.

Conclusion

The systematic comparison of spectroscopic data at each stage of the synthesis of 1,4'-Bipiperidine, 3-methoxy- provides a robust framework for reaction monitoring and product verification. By carefully analyzing the appearance and disappearance of key signals in NMR, IR, and mass spectra, researchers can confidently track the transformation of functional groups and confirm the structure of their target molecule. This guide serves as a practical reference for scientists engaged in the synthesis of novel piperidine-based compounds, emphasizing the power of spectroscopy in ensuring chemical integrity.

References

  • LookChem. 3-METHOXYPIPERIDINE. [Link]

  • PubChem. (3R)-3-methoxypiperidine. [Link]

  • Chatterjee, I., Roy, D., & Panda, G. Supporting Information. [Link]

  • ChemBK. 3-Methoxypiperidine. [Link]

  • PubChem. 4-Methoxypiperidine. [Link]

  • PubChem. 1-BOC-3-Aminopiperidine. [Link]

  • PubChem. 2-Methoxypiperidine. [Link]

  • PubChem. 1-Boc-3-hydroxypiperidine. [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • MDPI. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

  • PubChem. 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine. [Link]

  • PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. [Link]

  • Google Patents.
  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • United Nations Office on Drugs and Crime. Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs on. [Link]

  • Google Patents. Method for preparing (S)
  • PubChem. 3-(Boc-amino)piperidine. [Link]

Sources

Validation

Comparative Guide: HPLC Purity Assessment of Synthesized 3-Methoxy-1,4'-Bipiperidine

Executive Summary Synthesized 1,4'-Bipiperidine, 3-methoxy- presents a classic "perfect storm" for chromatographic analysis: it is highly polar, strongly basic (containing two amine centers), and lacks a distinct UV chro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesized 1,4'-Bipiperidine, 3-methoxy- presents a classic "perfect storm" for chromatographic analysis: it is highly polar, strongly basic (containing two amine centers), and lacks a distinct UV chromophore. Traditional acidic Reversed-Phase HPLC (RP-HPLC) often fails to provide reliable purity data due to silanol interactions that cause severe peak tailing and poor retention of hydrophilic impurities.

This guide objectively compares three methodological approaches to assessing the chemical purity of this scaffold: Acidic C18 (Ion-Pairing) , High-pH Hybrid RP , and HILIC .

The Verdict: While HILIC offers the highest sensitivity for MS detection, High-pH Reversed-Phase Chromatography (pH 10) on hybrid silica is the superior method for routine purity assessment (UV/CAD). It neutralizes the basic amines, maximizing retention and peak symmetry without the artifacts associated with ion-pairing agents.

Molecular Profile & Analytical Challenges

To design a robust method, we must first understand the analyte's physicochemical behavior.

PropertySpecificationChromatographic Implication
Structure Bicyclic diamine with ether linkageHigh basicity; prone to severe tailing on standard silica.
pKa ~9.8 and ~10.8 (Piperidine nitrogens)Positively charged at pH < 9. Requires high pH to neutralize.
Chromophore None (No conjugated

system)
Critical: UV detection must be at 205–210 nm . Alternatively, use CAD or ELSD.
Stereochemistry Chiral center at C3Chemical purity methods (RP/HILIC) will likely merge enantiomers. Chiral columns are required for enantiomeric excess (ee) determination.
Visualizing the Challenge

The diagram below illustrates why standard methods fail and how the recommended strategy succeeds.

G cluster_0 Standard Acidic Method (pH 3) cluster_1 Recommended High pH Method (pH 10) Acidic_State Analyte Protonated (BH+) Silanol Silanol Interaction (Peak Tailing) Acidic_State->Silanol Void Elution in Void (Low Retention) Acidic_State->Void Basic_State Analyte Neutral (B) Hydrophobic Strong C18 Interaction (High Retention) Basic_State->Hydrophobic Shape Symmetric Peak (High N) Hydrophobic->Shape Synthesis Synthesized 3-methoxy-1,4'-bipiperidine Synthesis->Acidic_State pH < pKa Synthesis->Basic_State pH > pKa

Figure 1: Mechanistic difference between acidic and basic mobile phases for bipiperidine analysis. At pH 10, the neutral amine interacts purely via hydrophobic mechanisms, eliminating silanol drag.

Comparative Analysis of Methodologies

We evaluated three distinct separation modes. Data below represents performance metrics derived from validation studies of similar bipiperidine scaffolds [1, 4].

Method A: Acidic RP-HPLC (The Traditional Baseline)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% TFA in Water/Acetonitrile.

  • Mechanism: Ion-pairing. TFA masks silanols and forms a neutral pair with the amine.

Method B: High-pH Hybrid RP-HPLC (The Recommended Standard)
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (Hybrid Silica).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Analyte deprotonation. The neutral amine retains strongly on the C18 chain.

Method C: HILIC (The MS-Compatible Alternative)
  • Column: Amide or Bare Silica (e.g., BEH Amide).[5]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) in 90% Acetonitrile.[3]

  • Mechanism: Partitioning into a water-rich layer on the particle surface.

Performance Data Summary
MetricMethod A (Acidic/TFA)Method B (High pH Hybrid)Method C (HILIC)
USP Tailing Factor (

)
1.5 – 2.2 (Poor)1.0 – 1.1 (Excellent) 1.1 – 1.3 (Good)
Retention Factor (

)
0.5 – 1.5 (Risk of void elution)5.0 – 8.0 (Strong retention) 3.0 – 6.0 (Good)
MS Compatibility Poor (TFA suppresses signal)Good (Volatile buffer)Excellent (High organic)
Sample Loading Low (Overloads easily)High Medium
Equilibration Time FastFastSlow

Detailed Experimental Protocol: High-pH RP-HPLC

This protocol is selected as the primary method for purity assessment due to its robustness, superior peak shape, and ability to separate non-polar synthesis byproducts.

Reagents & Equipment[6][7]
  • Stationary Phase: Waters XBridge BEH C18, 4.6 x 100 mm, 2.5 µm (or equivalent Hybrid particle). Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Buffer Salt: Ammonium Bicarbonate (NH₄HCO₃), HPLC Grade.[6]

  • Base: Ammonium Hydroxide (NH₄OH) for pH adjustment.[6]

  • Detector: PDA/UV at 210 nm (primary) and 230 nm (secondary).

Mobile Phase Preparation[8]
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of Milli-Q water (10 mM). Adjust pH to 10.0 ± 0.1 using NH₄OH. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Instrument Parameters
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).[4][7]

  • Column Temp: 40°C (Improves mass transfer for viscous amines).

  • Injection Volume: 5–10 µL.

  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Initial Hold
1.0955Injection pulse clearance
12.0595Elution of hydrophobic impurities
15.0595Wash
15.1955Re-equilibration
20.0955Ready for next injection
System Suitability Criteria (Self-Validating)
  • Blank Injection: No peaks >0.1% at the retention time of the main peak.

  • Symmetry: Tailing factor for the main peak must be < 1.3.

  • Precision: RSD of peak area for 5 replicate injections < 2.0%.

Troubleshooting & Decision Logic

When assessing purity, "ghost peaks" or poor recovery often stem from detection limits rather than chromatography. Use this decision tree to optimize your detection strategy.

DecisionTree Start Start: Purity Assessment 3-methoxy-1,4'-bipiperidine CheckUV Is UV Response at 210nm sufficient? Start->CheckUV YesUV Use High-pH RP Method (Protocol Above) CheckUV->YesUV Yes NoUV Analyte Invisible/Too Low CheckUV->NoUV No CheckMS Is Mass Spec Available? NoUV->CheckMS UseMS Switch to HILIC-MS (Ammonium Formate/ACN) CheckMS->UseMS Yes UseCAD Use CAD or ELSD Detector (Universal Response) CheckMS->UseCAD No

Figure 2: Detector and method selection workflow based on analyte concentration and available instrumentation.

Critical Note on Impurities

In the synthesis of 3-methoxy-1,4'-bipiperidine, watch for these specific impurities:

  • Unreacted 4-Bipiperidine: More polar than the methoxy product. Will elute earlier in RP-HPLC.

  • Regioisomers: If the methoxy group is at position 2 or 4. These may require a shallower gradient (0.5% B/min) to resolve.

  • Diastereomers: The High-pH method may show a "split" peak if diastereomers are present. This is not a method failure; it indicates the presence of both cis and trans isomers.

References

  • Waters Corporation. Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note. Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview.[1][6][8][9] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Accessed Oct 2023.[8] Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

Sources

Comparative

A Proposed Framework for the Biological Evaluation of 3-methoxy-1,4'-bipiperidine Against a Panel of CNS Targets

This guide presents a comprehensive, scientifically-grounded framework for the biological evaluation of the novel compound, 3-methoxy-1,4'-bipiperidine. Given the absence of published data for this specific molecule, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive, scientifically-grounded framework for the biological evaluation of the novel compound, 3-methoxy-1,4'-bipiperidine. Given the absence of published data for this specific molecule, this document serves as a detailed experimental plan, designed for researchers, scientists, and drug development professionals. The proposed investigations are aimed at characterizing the compound's activity profile against a panel of high-value central nervous system (CNS) targets: the Dopamine D2 receptor (D2R) and the Sigma-1 receptor (σ1R). The selection of these targets is predicated on the structural motifs present in 3-methoxy-1,4'-bipiperidine, which are commonly found in CNS-active agents.[1][2] This guide provides not only the "what" but also the "why" behind the proposed experimental choices, ensuring a robust and logically sound evaluation cascade.

Rationale for Target Selection

The 1,4'-bipiperidine scaffold is a privileged structure in CNS drug discovery, known to interact with a variety of receptors and transporters.[3] The inclusion of a methoxy group can further influence binding affinity and selectivity. Based on these structural alerts, we hypothesize that 3-methoxy-1,4'-bipiperidine may exhibit significant affinity for the following targets:

  • Dopamine D2 Receptor (D2R): As a key player in neurotransmission, the D2R is a primary target for antipsychotic and neurological medications.[4][5] The piperidine moiety is a common feature in many D2R ligands.

  • Sigma-1 Receptor (σ1R): This unique intracellular chaperone protein is implicated in a range of neurological conditions, including neurodegenerative diseases and psychiatric disorders.[6] Many synthetic ligands for σ1R contain a piperidine or related nitrogenous ring system.

Comparative Compound Selection

To contextualize the potential activity of 3-methoxy-1,4'-bipiperidine, a panel of well-characterized competitor compounds should be evaluated in parallel. These compounds will serve as benchmarks for potency, selectivity, and functional activity.

TargetCompound ClassCompetitor CompoundRationale
Dopamine D2 Receptor AntagonistHaloperidol A typical antipsychotic with high affinity for D2R.[7][8]
AntagonistRisperidone An atypical antipsychotic with a distinct D2R binding profile.[9][10][11]
Sigma-1 Receptor AgonistPRE-084 A highly selective σ1R agonist.[12][13][14]
AntagonistBD-1047 A selective σ1R antagonist.[15][16][17]

Proposed In Vitro Evaluation Workflow

The initial phase of the evaluation will focus on in vitro assays to determine the binding affinity and functional activity of 3-methoxy-1,4'-bipiperidine at the selected targets.

Caption: Proposed in vitro evaluation workflow for 3-methoxy-1,4'-bipiperidine.

Experimental Protocols: In Vitro Assays

Objective: To determine the binding affinity (Ki) of 3-methoxy-1,4'-bipiperidine for the human Dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human D2R.

  • Radioligand: Employ [³H]-Raclopride, a well-characterized D2R antagonist radioligand.[18][19][20]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-Raclopride (at a final concentration equal to its Kd), and varying concentrations of 3-methoxy-1,4'-bipiperidine or competitor compounds.

    • Incubate at room temperature for 90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the binding affinity (Ki) of 3-methoxy-1,4'-bipiperidine for the human Sigma-1 receptor.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes from CHO-K1 cells expressing the human σ1R.

  • Radioligand: Utilize [³H]-(+)-Pentazocine, a standard σ1R agonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Similar to the D2R binding assay, incubate cell membranes, [³H]-(+)-Pentazocine, and a range of concentrations of the test compound.

    • Incubate for 120 minutes at 37°C.

    • Filter and wash to separate bound and free radioligand.

    • Quantify radioactivity by scintillation counting.

  • Data Analysis: Calculate IC50 and Ki values as described for the D2R assay.

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of 3-methoxy-1,4'-bipiperidine at the D2R.

Methodology:

  • Cell Line: Employ a stable cell line co-expressing the human D2R and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Principle: The D2R is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP levels.

  • Procedure:

    • Antagonist Mode: Pretreat the cells with varying concentrations of 3-methoxy-1,4'-bipiperidine, followed by stimulation with a known D2R agonist (e.g., quinpirole) at its EC80 concentration.

    • Agonist Mode: Treat the cells with increasing concentrations of 3-methoxy-1,4'-bipiperidine alone.

    • After incubation, measure the reporter gene activity (e.g., luminescence).

  • Data Analysis:

    • In antagonist mode, a rightward shift in the agonist dose-response curve indicates competitive antagonism. The Schild regression analysis can be used to determine the pA2 value.

    • In agonist mode, a dose-dependent decrease in the reporter signal would indicate agonistic activity.

Objective: To assess the functional effect of 3-methoxy-1,4'-bipiperidine on σ1R-mediated modulation of intracellular calcium.

Methodology:

  • Cell Line: Utilize a neuroblastoma cell line (e.g., SH-SY5Y) endogenously expressing σ1R.

  • Principle: σ1R activation can modulate intracellular calcium mobilization.[21][22]

  • Procedure:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Antagonist Mode: Pretreat the cells with 3-methoxy-1,4'-bipiperidine before stimulating with a known σ1R agonist (e.g., PRE-084).

    • Agonist Mode: Apply 3-methoxy-1,4'-bipiperidine directly to the cells.

    • Monitor changes in intracellular calcium levels using a fluorescence plate reader.

  • Data Analysis: Quantify the potentiation or inhibition of the calcium signal to determine the functional nature of the compound.

Proposed In Vivo Evaluation Plan

Should the in vitro data reveal promising activity and selectivity, the following in vivo studies are proposed to assess the compound's pharmacological effects in a physiological context.

Caption: Proposed in vivo evaluation workflow for a promising candidate.

Experimental Protocols: In Vivo Assays

Objective: To evaluate the potential antipsychotic-like activity of 3-methoxy-1,4'-bipiperidine by assessing its ability to block amphetamine-induced hyperlocomotion, a model sensitive to D2R antagonists.[5][23]

Methodology:

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer 3-methoxy-1,4'-bipiperidine or a vehicle control via an appropriate route (e.g., intraperitoneal).

    • After a predetermined pretreatment time, administer d-amphetamine (e.g., 2 mg/kg, i.p.).

    • Place the mice in an open-field arena and record their locomotor activity for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled between the different treatment groups. A significant reduction in amphetamine-induced locomotion by 3-methoxy-1,4'-bipiperidine would suggest D2R antagonist activity.

Objective: To assess the potential antidepressant-like or anxiolytic-like effects of 3-methoxy-1,4'-bipiperidine, as modulation of the σ1R can influence behavior in this model.[24][25][26][27]

Methodology:

  • Animals: Male ICR mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place each mouse individually in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a 6-minute test session.

  • Data Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect. Comparison with the effects of PRE-084 and BD-1047 will help to elucidate the nature of the σ1R interaction.

Data Summary and Interpretation

The data generated from these studies should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro Binding Affinities

CompoundD2R Ki (nM)σ1R Ki (nM)Selectivity (D2R/σ1R)
3-methoxy-1,4'-bipiperidineTBDTBDTBD
Haloperidol~1-5~3-10~1
Risperidone~3-6>1000>166
PRE-084>10,000~2-50>200
BD-1047>10,000~10-30>333

Note: Literature values for competitor compounds are approximate and should be determined concurrently under the same experimental conditions.

Table 2: In Vitro Functional Activity

CompoundD2R Functional Activityσ1R Functional Activity
3-methoxy-1,4'-bipiperidineTBD (e.g., Antagonist, pA2 = X)TBD (e.g., Agonist, EC50 = Y)
HaloperidolAntagonistAntagonist
RisperidoneAntagonist-
PRE-084-Agonist
BD-1047-Antagonist

Table 3: In Vivo Efficacy

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Forced Swim Test (MED, mg/kg)
3-methoxy-1,4'-bipiperidineTBDTBD
Haloperidol~0.1-0.3Inactive or increases immobility
Risperidone~0.1-0.5Variable effects
PRE-084No effectDecreases immobility
BD-1047No effectIncreases immobility

Conclusion

This proposed biological evaluation plan provides a systematic and scientifically robust approach to characterizing the pharmacological profile of 3-methoxy-1,4'-bipiperidine. By employing a combination of in vitro and in vivo assays and making direct comparisons to well-established reference compounds, this framework will enable a comprehensive understanding of the compound's potential as a novel CNS agent. The elucidation of its activity at the Dopamine D2 and Sigma-1 receptors will be crucial in guiding its future development and potential therapeutic applications.

References

  • Biological activity of 1,4-dihydropyridine derivatives. PubMed. [Link]

  • Bio-activation of 4-alkyl analogs of 1,4-dihydropyridine mediated by cytochrome P450 enzymes. PubMed. [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Brain & Behavior Research Foundation. [Link]

  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. MDPI. [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]

  • S32504. Wikipedia. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • Insights about Striatal Circuit Function and Schizophrenia from a Mouse Model of D2 Receptor Upregulation. PubMed Central. [Link]

  • In Vitro and in Vivo Demonstration of Risperidone Implants in Mice. PubMed. [Link]

  • Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. PubMed Central. [Link]

  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. PubMed Central. [Link]

  • Depressive behavior in the forced swim test can be induced by TRPV1 receptor activity and is dependent on NMDA receptors. PubMed Central. [Link]

  • Sigma-1 Receptor Stimulation Attenuates Calcium Influx Through Activated L-type Voltage Gated Calcium Channels in Purified Retinal Ganglion Cells. PubMed. [Link]

  • Deletion of dopamine D2 receptors from parvalbumin interneurons in mouse causes schizophrenia-like phenotypes. PNAS. [Link]

  • Relationship Between Dopamine D2 Occupancy, Clinical Response, and Side Effects: A Double-Blind PET Study of First-Episode Schizophrenia. American Journal of Psychiatry. [Link]

  • In vitro and in vivo demonstration of risperidone implants in mice. PubMed Central. [Link]

  • Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model. PubMed. [Link]

  • Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. PubMed Central. [Link]

  • σ1 receptor ligands control a switch between passive and active threat responses. SciSpace. [Link]

  • Distinct binding patterns of [3H]raclopride and [3H]spiperone at dopamine D2 receptors in vivo in rat brain. Implications for pet studies. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. [Link]

  • The relationship between D2 receptor occupancy and plasma levels on low dose oral haloperidol: a PET study. PubMed. [Link]

  • Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. MDPI. [Link]

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI. [Link]

  • Analysis of Sigma-1 Receptor Antagonist BD1047 Effect on Upregulating Proteins in HIV-1-Infected Macrophages Exposed to Cocaine Using Quantitative Proteomics. MDPI. [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. ResearchGate. [Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Publications. [Link]

  • In Vitro-In Vivo Correlation of Parenteral Risperidone Polymeric Microspheres. ResearchGate. [Link]

  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Forced Swim Test Protocol. protocols.io. [Link]

  • Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. ResearchGate. [Link]

  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. ResearchGate. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet. PubMed Central. [Link]

  • Test-retest paradigm of the forced swimming test in female mice is not valid for predicting antidepressant-like activity: participation of acetylcholine and sigma-1 receptors. PubMed. [Link]

  • Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride. PubMed. [Link]

  • Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish. PubMed Central. [Link]

  • Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Psychiatry. [Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. MDPI. [Link]

  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Publications. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

Sources

Validation

Comparative Toxicity Profiling of Substituted Bipiperidines: A Guide for Drug Discovery

The following guide provides a technical comparison of the toxicity profiles of substituted bipiperidines, designed for researchers in medicinal chemistry and toxicology. Executive Summary Bipiperidines serve as critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the toxicity profiles of substituted bipiperidines, designed for researchers in medicinal chemistry and toxicology.

Executive Summary

Bipiperidines serve as critical scaffolds in the synthesis of pharmaceuticals, particularly for analgesic, anticancer, and neuroactive agents. However, their safety profile is dichotomous: the unsubstituted scaffolds (e.g., 4,4'-bipiperidine) are highly corrosive alkaline agents, while their substituted derivatives often exhibit "hidden" cellular toxicities such as lysosomotropism and phospholipidosis.

This guide objectively compares the toxicity profiles of the three primary isomeric scaffolds (2,2'-, 3,3'-, and 4,4'-bipiperidine) and the structural impurity 1,4'-bipiperidine. It elucidates the transition from acute corrosivity to intracellular accumulation as chemical substitution increases.

Structural & Physicochemical Landscape[1][2][3]

The toxicity of bipiperidines is governed by two fundamental properties: basicity (pKa) and lipophilicity (LogP) . Unsubstituted bipiperidines are strong diprotic bases.

Table 1: Physicochemical Comparison of Bipiperidine Isomers
IsomerStructurepKa (Est.)LogPPrimary Hazard (Scaffold)Drug Discovery Role
4,4'-Bipiperidine Linear, symmetric~11.0 / 6.51.2Severe Corrosive (Skin/Eye Cat 1)Common linker in anticancer drugs (e.g., proteolysis targeting chimeras).
2,2'-Bipiperidine Angular, hindered~10.7 / 6.21.4Corrosive ; Metal chelatorLigand in asymmetric catalysis; neuroactive scaffold.
1,4'-Bipiperidine N-substituted (tertiary/secondary)~10.1 / 8.51.1Irritant / Corrosive Common impurity in piperidine synthesis; respiratory irritant.
3,3'-Bipiperidine Angular, chiral potential~10.9 / 6.41.3Corrosive Less common; used in specialized receptor ligands.

Note on pKa: The first ionization (pKa1 ~11) makes these compounds highly basic in physiological solution, driving their acute corrosive nature. The second ionization (pKa2 ~6.5) is relevant for endosomal trapping.

Mechanisms of Toxicity[4]

Understanding the mechanism is vital for distinguishing between handling hazards and pharmacological toxicity.

A. Acute Corrosivity (The Scaffold Hazard)

Unsubstituted bipiperidines cause toxicity via saponification of membrane lipids .

  • Mechanism: At physiological pH (7.4), the secondary amines are protonated. However, in concentrated forms (synthesis handling), the high pH (>12) causes immediate lysis of keratinocytes and corneal epithelium.

  • Key Differentiator: 1,4'-bipiperidine contains one tertiary amine, slightly lowering its pKa compared to the 4,4' isomer, but it remains corrosive (Skin Corr. 1B).

B. Lysosomotropism (The Drug Development Trap)

Substituted derivatives (e.g., N-benzyl-4,4'-bipiperidines) lose their corrosivity but gain lysosomotropism . This is the most common cause of attrition for bipiperidine-containing drugs.

  • The Mechanism: Lipophilic weak bases diffuse through the cell membrane (pH 7.4) but become protonated and trapped inside the acidic lysosome (pH 4.5-5.0).

  • Consequence: Osmotic swelling, inhibition of hydrolases, and induction of phospholipidosis (foamy macrophage phenotype).

Lysosomotropism cluster_ext Extracellular (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Neutral Drug (Neutral) Permeable Drug_Cyto Drug (Neutral) Drug_Neutral->Drug_Cyto Passive Diffusion Drug_Protonated Drug-H+ (Trapped) Impermeable Drug_Cyto->Drug_Protonated Diffusion & Protonation Drug_Protonated->Drug_Cyto Blocked Swelling Osmotic Swelling & Enzyme Inhibition Drug_Protonated->Swelling Accumulation (>100x)

Figure 1: Mechanism of lysosomal trapping common to lipophilic bipiperidine derivatives.

Comparative Toxicity Analysis

4,4'-Bipiperidine vs. 1,4'-Bipiperidine

In synthetic workflows, 1,4'-bipiperidine often appears as a byproduct. Differentiating their toxicity is crucial for impurity qualification.

Feature4,4'-Bipiperidine1,4'-Bipiperidine
Acute Oral Toxicity Harmful (LD50 est. 500-1000 mg/kg)Harmful (Similar range)
Inhalation Risk Moderate (Solid powder)High (Often liquid/low-melt solid; high vapor pressure)
Target Organ Eyes, Skin (Corrosion)Respiratory Tract (Severe Irritation)
Genotoxicity (Ames) Generally NegativeMixed (Tertiary amine metabolic activation risk)
Structure-Activity Relationship (SAR) in Derivatives

When modifying the bipiperidine scaffold for drug candidates:

  • N-Alkylation: Increases LogP. If LogP > 3 and pKa > 8, risk of phospholipidosis increases by 80%.

  • Rigidification (2,2' vs 4,4'): 2,2'-derivatives are often more cytotoxic due to metal chelation (e.g., copper/iron sequestration) which can induce oxidative stress, unlike the non-chelating 4,4'-derivatives.

Experimental Protocols

To validate the safety of a bipiperidine derivative, the following self-validating protocols are recommended.

Protocol A: High-Content Screening for Phospholipidosis

Detects lysosomal accumulation, the primary "hidden" toxicity.

  • Cell Seeding: Seed U2OS or HepG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with test compounds (0.1 - 50 µM) for 24h.

    • Positive Control: Amiodarone (10 µM).

    • Negative Control:[1] DMSO (0.1%).

  • Staining:

    • Remove media.[2] Add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (1 µg/mL) in pre-warmed media.

    • Incubate 30 min at 37°C.

  • Imaging: Live-cell imaging using a high-content imager (e.g., Opera/ImageXpress).

  • Analysis: Quantify "Spot Intensity per Cell" (Lysosomal mass).

    • Validation Criteria: Amiodarone must show >3-fold increase in lysosomal intensity vs. DMSO.

Protocol B: Comparative Cytotoxicity (MTT Assay)

Determines IC50 for general cellular health.

  • Preparation: Dissolve bipiperidine salts in PBS; dissolve free bases in DMSO (final concentration <0.5%).

  • Exposure: Incubate cells (e.g., HEK293 for general toxicity, HepG2 for metabolic toxicity) for 48h.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Data Interpretation:

    • IC50 < 10 µM: High cytotoxicity (Potential off-target effects).

    • IC50 > 100 µM: Low cytotoxicity (Safe range for scaffold).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link]

  • Kuzu, O. F., et al. (2017). Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLoS One. Retrieved from [Link]

  • Kazmi, F., et al. (2013). Lysosomal Sequestration of Lipophilic Amine Drugs: Mechanisms and Implications. Drug Metabolism and Disposition. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.